3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Description
Properties
IUPAC Name |
3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQSUCPZRPRYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280546 | |
| Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116233-17-1 | |
| Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a compound of interest in medicinal chemistry, likely as a retinoid X receptor (RXR) modulator. The synthesis involves a three-stage process: the construction of the core pentamethyl-tetrahydronaphthalene scaffold, subsequent regioselective nitration, and final reduction to the target amine. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and logical relationships to facilitate a thorough understanding for professionals in drug discovery and development.
Overall Synthetic Strategy
The proposed synthesis of this compound is conceptualized in three principal stages:
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Stage 1: Synthesis of the Core Scaffold: Preparation of 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.
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Stage 2: Functionalization of the Aromatic Ring: Regioselective nitration of the pentamethyl-tetrahydronaphthalene intermediate.
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Stage 3: Formation of the Target Amine: Reduction of the nitro-intermediate to yield the final product.
Experimental Protocols
Stage 1: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene
The synthesis of the core scaffold is based on the procedure reported for the preparation of an intermediate in the synthesis of Bexarotene, a known RXR agonist.[1][2] This involves a Friedel-Crafts alkylation reaction.
Protocol:
A plausible synthetic route involves the reaction of p-cymene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, such as aluminum chloride.
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To a stirred solution of p-cymene in a suitable solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in portions at a controlled temperature (e.g., 0-5 °C).
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Slowly add a solution of 2,5-dichloro-2,5-dimethylhexane in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, as monitored by a suitable technique (e.g., TLC or GC-MS).
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Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |
| p-Cymene | C₁₀H₁₄ | 134.22 | (To be determined) | 1.0 |
| 2,5-Dichloro-2,5-dimethylhexane | C₈H₁₆Cl₂ | 183.12 | (To be determined) | 1.0-1.2 |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | (To be determined) | 1.0-1.5 |
Table 1: Reagents for the synthesis of the core scaffold.
Stage 2: Nitration of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene
The introduction of the amino group is achieved through nitration of the aromatic ring followed by reduction. The regioselectivity of the nitration is directed by the existing alkyl substituents. In the case of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene (an alternative numbering for the same compound), the position ortho to the methyl group and para to the gem-dimethyl substituted benzylic position is expected to be the most activated and sterically accessible for electrophilic substitution. Therefore, nitration is predicted to occur at the C2 position.
Protocol:
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Dissolve 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent such as acetic anhydride or dichloromethane and cool the solution to 0-5 °C.
-
Slowly add a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, or a milder reagent like acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), while maintaining the low temperature.
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Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, carefully pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |
| 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₂ | 202.34 | (To be determined) | 1.0 |
| Nitric Acid (fuming) | HNO₃ | 63.01 | (To be determined) | 1.0-1.2 |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | (Catalytic or stoichiometric) | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | (Solvent/Reagent) | - |
Table 2: Reagents for the nitration reaction.
Stage 3: Reduction of 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene
The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean method.
Protocol:
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Dissolve 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 1-4 atm).
-
Monitor the reaction by TLC or the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or recrystallization to yield this compound.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |
| 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₁NO₂ | 247.34 | (To be determined) | 1.0 |
| Palladium on Carbon (10%) | Pd/C | - | (Catalytic amount) | - |
| Hydrogen Gas | H₂ | 2.02 | (Excess) | - |
Table 3: Reagents for the reduction reaction.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State | Key Spectroscopic Data (Predicted) |
| 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₂ | 202.34 | 60-80 | Colorless oil | ¹H NMR: signals for aromatic protons, benzylic protons, and multiple methyl groups. |
| 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₁NO₂ | 247.34 | 70-90 | Yellow solid/oil | ¹H NMR: Downfield shift of aromatic protons. IR: Strong absorptions around 1520 and 1350 cm⁻¹ (NO₂ stretch). |
| This compound | C₁₅H₂₃N | 217.35 | 85-95 | Solid/Oil | ¹H NMR: Appearance of a broad singlet for NH₂ protons. IR: N-H stretching vibrations around 3300-3500 cm⁻¹. |
Table 4: Summary of quantitative data for key compounds in the synthetic pathway.
Visualization of Reaction Pathway
This technical guide outlines a feasible and well-precedented synthetic route to this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and development. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, with appropriate safety precautions. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
An In-depth Technical Guide to 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and likely biological activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related and well-characterized analog, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, and established synthetic methodologies for similar chemical scaffolds.
Physicochemical Properties
Table 1: Physicochemical Properties of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine and Estimated Properties for the Pentamethyl Analog
| Property | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | This compound (Estimated) |
| Molecular Formula | C₁₄H₂₁N | C₁₅H₂₃N |
| Molecular Weight | 203.32 g/mol | ~217.35 g/mol |
| XLogP3 | 4.4 | ~4.8 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 1 | 1 |
| Exact Mass | 203.167400 g/mol | ~217.183050 g/mol |
| Topological Polar Surface Area | 26 Ų | 26 Ų |
| Heavy Atom Count | 15 | 16 |
| Complexity | 183 | ~200 |
Data for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine sourced from PubChem.[1] Estimated values for the pentamethyl analog are based on the addition of a single methyl group.
Experimental Protocols: A Plausible Synthetic Route
A specific, validated synthesis protocol for this compound is not currently described in the literature. However, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions, such as Friedel-Crafts alkylation and subsequent functional group manipulations.
Proposed Synthetic Workflow:
References
The Putative Mechanism of Action of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: An In-Depth Technical Guide
Introduction
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine belongs to the chemical class of tetrahydronaphthalenes, which includes several synthetic and natural compounds known to interact with nuclear receptors. Its core structure is highly similar to that of Bexarotene (LGD1069), a potent and selective agonist of the Retinoid X Receptors (RXRs). RXRs are ligand-activated transcription factors that play a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism. This guide will explore the hypothesized mechanism of action of this compound by leveraging the extensive research conducted on Bexarotene and its analogs.
Core Putative Mechanism: Activation of Retinoid X Receptors (RXRs)
The proposed primary mechanism of action for this compound is the selective binding to and activation of RXRs. There are three main subtypes of RXR: RXRα, RXRβ, and RXRγ. Upon activation by an agonist, RXRs undergo a conformational change that facilitates their function as transcription factors.
RXRs can function as both homodimers (RXR/RXR) and heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR). The specific dimerization partner determines the target genes that will be regulated.
Signaling Pathway
The binding of an RXR agonist like this compound to the ligand-binding domain (LBD) of an RXR is the initiating step in a cascade of molecular events that ultimately leads to the modulation of gene expression.
In an inactive state, RXR heterodimers are bound to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. In this unbound state, the receptor complex is associated with corepressor proteins (e.g., NCoR, SMRT) which promote a condensed chromatin structure, thereby repressing gene transcription.
Upon agonist binding, the RXR undergoes a conformational change. This altered conformation leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins (e.g., SRC-1, p300/CBP). These coactivators then facilitate the recruitment of the basal transcription machinery, leading to the initiation of target gene transcription.
Caption: Putative RXR signaling pathway for this compound.
Quantitative Data (Based on Bexarotene)
The following tables summarize the quantitative pharmacological data for Bexarotene, which serves as a proxy for the expected activity of its structural analog, this compound.
Table 1: Binding Affinities of Bexarotene for RXR Isoforms
| Receptor Isoform | Dissociation Constant (Kd) (nM) | Reference |
| RXRα | 14 ± 2 | [1][2] |
| RXRβ | 21 ± 4 | [1][2] |
| RXRγ | 29 ± 7 | [1][2] |
Table 2: Functional Activity of Bexarotene on RXR Isoforms
| Receptor Isoform | EC50 (nM) | Reference |
| RXRα | 33 | [1][3] |
| RXRβ | 24 | [1][3] |
| RXRγ | 25 | [1][3] |
EC50 values were determined in a transcriptional activation assay in CV-1 cells.[1] Bexarotene exhibits over 300-fold selectivity for RXRs over RARs (EC50 > 10,000 nM for RARs).[1][3]
Experimental Protocols
To experimentally validate the putative mechanism of action of this compound, the following experimental protocols, commonly used for characterizing RXR modulators, are recommended.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of the test compound for the different RXR isoforms.
Objective: To quantify the direct interaction between the test compound and the RXR ligand-binding domain.
Methodology:
-
Receptor Preparation: Human RXRα, RXRβ, and RXRγ ligand-binding domains are expressed and purified.
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Radioligand: A radiolabeled RXR agonist with high affinity, such as [3H]-Bexarotene, is used.
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the purified RXR LBD in the presence of increasing concentrations of the unlabeled test compound.
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The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated using a filtration method.
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The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine RXR affinity.
Luciferase Reporter Gene Assay
This cell-based assay is used to measure the functional activity of the test compound as an agonist or antagonist of RXR-mediated transcription.
Objective: To determine the ability of the test compound to activate or inhibit gene expression through an RXR-dependent pathway.
Methodology:
-
Cell Line: A suitable mammalian cell line, such as HEK293T or CV-1, is used.
-
Plasmids:
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An expression vector for the full-length human RXRα, RXRβ, or RXRγ.
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A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an RXR response element (RXRE).
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A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Assay Procedure:
-
Cells are co-transfected with the expression, reporter, and control plasmids.
-
After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound.
-
Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation relative to a vehicle control is calculated, and an EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined.
Caption: Workflow for a luciferase reporter gene assay to measure RXR functional activity.
Conclusion
Based on its structural similarity to Bexarotene, this compound is putatively a selective agonist of the retinoid X receptors. Its mechanism of action is likely to involve binding to the ligand-binding domain of RXRs, leading to the dissociation of corepressors and recruitment of coactivators, thereby activating the transcription of target genes. The pharmacological profile of this compound is expected to be similar to that of Bexarotene, with potent activation of all three RXR isoforms. The experimental protocols outlined in this guide provide a framework for the empirical validation of this hypothesized mechanism of action and the detailed characterization of this compound's pharmacological properties. Further research is warranted to confirm these hypotheses and to explore the full therapeutic potential of this and related molecules.
References
Spectroscopic Data for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Data Gap Analysis
A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of experimental spectroscopic data (NMR, IR, MS) for the specific compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Consequently, the detailed technical guide requested by researchers, scientists, and drug development professionals cannot be fully compiled at this time. This report outlines the findings and identifies the existing data gap.
While no direct data is available for the pentamethyl derivative, information on a structurally related compound, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine , has been identified. This compound is listed in the PubChem database with the molecular formula C14H21N[1]. However, even for this close analog, experimental spectroscopic data are not provided.
The absence of this foundational data prevents the creation of the requested in-depth technical guide, which would include structured data tables and detailed experimental protocols. The significant structural impact of the additional methyl group on the aromatic ring in the target compound means that data from other, less substituted, tetrahydronaphthalene amines would not be a reliable proxy for predicting its spectroscopic characteristics.
Path Forward: Experimental Determination
To obtain the necessary spectroscopic data for this compound, experimental synthesis and subsequent analysis are required. The logical workflow for such an endeavor is outlined below.
References
In-depth Technical Guide on the Crystal Structure of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
A comprehensive review of the available crystallographic data, experimental protocols, and potential biological significance.
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This technical guide aims to provide a thorough analysis of the crystal structure of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. However, a comprehensive search of publicly available scientific databases and literature reveals a significant lack of specific crystallographic and experimental data for this particular compound. While information on related tetrahydronaphthalene derivatives exists, data directly pertaining to the atomic coordinates, unit cell parameters, and detailed molecular geometry of this compound remains unpublished. This document will summarize the available information on structurally similar compounds and outline the necessary experimental procedures to determine the crystal structure and elucidate potential biological activities, thereby serving as a foundational resource for future research endeavors.
Introduction
This compound belongs to the tetralin class of chemical compounds, which are derivatives of tetrahydronaphthalene. Molecules with this core structure are of interest in medicinal chemistry due to their presence in various biologically active compounds. The specific substitution pattern of a pentamethyl and an amine group suggests potential for interaction with biological targets. A detailed understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for rational drug design.
Current State of Knowledge
As of the date of this publication, a crystallographic study of this compound has not been reported in the peer-reviewed scientific literature. Consequently, quantitative data regarding its crystal structure, such as bond lengths, bond angles, and unit cell dimensions, are not available. Public chemical databases like PubChem provide basic information such as the molecular formula (C15H23N) and computed properties, but no experimental crystallographic data.
Proposed Experimental Workflow for Crystal Structure Determination
To address the current knowledge gap, the following experimental workflow is proposed for the determination of the crystal structure of this compound.
Caption: Proposed workflow for crystal structure determination.
The first crucial step is the chemical synthesis of this compound. A potential synthetic route could involve the Friedel-Crafts alkylation of a suitable naphthalene precursor followed by reduction and amination. Following synthesis, the compound must be purified to a high degree (>99%) using techniques such as column chromatography or recrystallization. The purity and identity of the compound should be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
High-quality single crystals are a prerequisite for X-ray diffraction analysis. A crystallization screening would be performed using various techniques such as vapor diffusion (hanging and sitting drop), slow evaporation, and cooling from a saturated solution. A wide range of solvents and co-solvents should be screened to find suitable conditions for crystal growth.
Once suitable crystals are obtained, they will be subjected to single-crystal X-ray diffraction analysis. This experiment involves mounting a crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector.
The collected diffraction data is then used to solve the crystal structure. This process involves determining the unit cell parameters, the space group, and the positions of all atoms in the asymmetric unit. The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.
Potential Signaling Pathways and Biological Investigations
Given the lack of experimental data, the involvement of this compound in any signaling pathway is purely speculative. However, based on its structural similarity to other bioactive tetralin derivatives, several avenues for investigation can be proposed. The following diagram illustrates a hypothetical workflow for investigating the biological activity of the compound.
Caption: Workflow for investigating biological activity.
Conclusion and Future Directions
The crystal structure of this compound remains an open area for investigation. The absence of experimental data highlights a significant gap in the scientific understanding of this compound. The experimental workflows outlined in this guide provide a clear roadmap for future research. Determining the precise three-dimensional arrangement of its atoms through X-ray crystallography is the essential first step. This structural information will be invaluable for computational modeling, understanding its physicochemical properties, and guiding the exploration of its potential biological activities. Future studies should focus on executing the proposed synthesis, crystallization, and structure determination protocols. Subsequent biological screening and pathway analysis will then be crucial to uncover the therapeutic potential of this and related molecules.
Navigating the Uncharted: A Technical Guide to the Potential Biological Activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. This guide, therefore, provides an overview of the known biological activities of the broader class of aminotetralin derivatives to offer a predictive context for researchers. The physicochemical properties of the specified compound are presented, along with a proposed general workflow for its initial biological characterization and a representative experimental protocol.
Introduction to the Aminotetralin Scaffold
The aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. These molecules, characterized by a tetrahydronaphthalene ring system with an amino substituent, have been extensively explored as ligands for various receptors and enzymes. The rigidified phenethylamine moiety within the aminotetralin structure provides a conformationally constrained framework that can lead to high affinity and selectivity for specific biological targets.
Potential Biological Activities of Aminotetralin Derivatives
Derivatives of 2-aminotetralin have shown a wide range of pharmacological effects, primarily targeting the central nervous system, but also exhibiting antimicrobial and anticancer properties.
Neuromodulatory Activity
A significant body of research has focused on the interaction of aminotetralin derivatives with monoamine neurotransmitter systems.
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Dopaminergic and Serotonergic Receptor Modulation: Many 2-aminotetralin derivatives are potent modulators of dopamine and serotonin receptors.[1] Depending on the substitution pattern on the aromatic ring and the amino group, these compounds can act as agonists, partial agonists, or antagonists at various receptor subtypes, including D1-like, D2-like, and multiple 5-HT receptors.[1][2] This has led to their investigation for the treatment of neuropsychiatric disorders.[3]
Antimicrobial Activity
The tetralin core is also found in compounds with antimicrobial properties.
-
Antibacterial and Antifungal Effects: Certain tetralone derivatives, which are structurally related to aminotetralins, have demonstrated activity against a range of bacterial and fungal pathogens.[4][5][6] The mechanism of action for some of these compounds involves the disruption of microbial cell membranes.[4]
Anticancer Potential
The tetrahydronaphthalene skeleton is a feature of some compounds investigated for their anticancer effects.
-
Cytotoxic and DNA Synthesis Inhibition: Novel tetralin derivatives have been synthesized and evaluated for their anticancer activity, with some showing cytotoxic effects against cancer cell lines and the ability to inhibit DNA synthesis.[7][8]
Physicochemical Properties of this compound
While biological data is scarce, the fundamental physicochemical properties of the target compound have been computationally predicted and are available in chemical databases.
| Property | Value |
| Molecular Formula | C₁₅H₂₃N |
| Molecular Weight | 217.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 104268-68-0 |
Proposed Workflow for Biological Activity Screening
For a novel compound such as this compound, a systematic approach to screening for biological activity is essential. The following diagram illustrates a general workflow for the initial characterization of a new chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]
- 8. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: An In-depth Technical Guide
Introduction
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine, more commonly known by its commercial name Tinuvin 770, is a hindered amine light stabilizer (HALS) primarily used as a polymer additive to protect materials from photodegradation. Chemically, it is identified as bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate. Beyond its industrial application, emerging research has unveiled a range of biological activities, suggesting its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the identified therapeutic targets of Tinuvin 770, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Identified Potential Therapeutic Targets
Current research indicates that Tinuvin 770 exhibits activity against several distinct biological targets, pointing towards its potential therapeutic applications in cardiovascular diseases, neurological disorders, and infectious diseases. The primary identified targets include:
-
L-type Calcium Channels: Tinuvin 770 is a potent blocker of L-type calcium channels, which play a crucial role in cardiac and smooth muscle contraction.
-
Neuronal Nicotinic Acetylcholine Receptors (nAChRs): The compound has been shown to inhibit the function of neuronal nAChRs, which are implicated in a variety of neurological and psychiatric conditions.
-
Microbial Organisms: Tinuvin 770 displays broad-spectrum antimicrobial activity against both bacteria and fungi.
Quantitative Analysis of Biological Activity
The following table summarizes the available quantitative data for the biological activity of Tinuvin 770 against its identified targets.
| Target | Assay | Cell Line/Organism | Parameter | Value | Reference |
| L-type Calcium Channel (α1 subunit) | Radioligand Binding | Rabbit Skeletal Muscle | IC50 | < 10 nM | [1] |
| L-type Calcium Channel | 45Ca2+ Uptake | GH3 Cells | IC50 | 3.6 µM | [1] |
| L-type Calcium Channel | Whole-cell Patch Clamp (Sr2+ currents) | A7r5 Smooth Muscle Cells | - | Inhibition Observed | [1] |
| Staphylococcus aureus (ATCC 6538P) | Resazurin Microtiter Assay | - | IC50 | Data not available in abstract | [2] |
| Staphylococcus aureus (BAA-2313) | Resazurin Microtiter Assay | - | IC50 | Data not available in abstract | [2] |
Signaling Pathways and Mechanisms of Action
1. L-type Calcium Channel Blockade
Tinuvin 770 acts as an antagonist of L-type calcium channels. By blocking these channels, it inhibits the influx of calcium ions into cells, particularly in cardiac and smooth muscle tissues. This reduction in intracellular calcium leads to vasodilation and a decrease in cardiac contractility, a mechanism shared by several clinically used antihypertensive drugs. The potent inhibition at the phenylalkylamine- and benzothiazepine-selective binding domains suggests a specific interaction with the channel's α1 subunit.[1]
In vivo studies have also indicated that Tinuvin 770 can induce the release of catecholamines, which may contribute to its observed cardiotoxic effects at higher doses.[3]
2. Neuronal Nicotinic Acetylcholine Receptor Inhibition
Tinuvin 770 is a use-dependent, non-competitive antagonist of neuronal nicotinic acetylcholine receptors. This means its inhibitory effect is more pronounced when the receptors are activated by their natural ligand, acetylcholine. The slow recovery from inhibition, lasting several hours for neuronal subtypes, suggests a stable interaction with the receptor. The mechanism of inhibition is thought to involve an interaction with the neuronal β-subunits of the receptor.
References
- 1. A light stabilizer (Tinuvin 770) that elutes from polypropylene plastic tubes is a potent L-type Ca(2+)-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 3. Comparative study on cardiotoxic effect of Tinuvin 770: a light stabilizer of medical plastics in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 2-Aminotetralin Core: A Case Study of 5,6,7,8-Tetrahydronaphthalen-2-amine
Preface: Initial research for a comprehensive technical guide on 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS: 92050-16-3) revealed a significant lack of publicly available scientific literature regarding its specific discovery, history, synthesis, and biological activity. While its chemical identity is confirmed, in-depth experimental data and protocols are not sufficiently documented to fulfill the requirements of this guide.[1]
Therefore, this guide will focus on the parent compound, 5,6,7,8-tetrahydronaphthalen-2-amine (also known as 2-aminotetralin), a well-researched and foundational molecule in the study of dopaminergic agents.[2][3] The principles, experimental methodologies, and biological pathways discussed herein are broadly applicable to the aminotetralin class of compounds and provide a robust framework for understanding the potential characteristics of its substituted derivatives.
Discovery and Historical Context
The exploration of 2-aminotetralin and its analogues gained significant momentum in the mid-20th century within the broader investigation of tetralin derivatives as potential therapeutic agents. The rigid, fused-ring system of the tetralin core provided a valuable scaffold for medicinal chemists to probe the structure-activity relationships of compounds interacting with biological targets.[4]
A pivotal moment in the history of 2-aminotetralins as central nervous system agents was the work of McDermed, McKenzie, and Phillips in 1975, who synthesized and evaluated a series of these compounds as dopamine receptor agonists.[3][5] Their research established the 2-aminotetralin framework as a "privileged structure" for mimicking the action of dopamine, paving the way for extensive research into their potential for treating neurological and psychiatric disorders such as Parkinson's disease.[2][5]
Synthesis and Experimental Protocols
The primary and most versatile method for synthesizing 2-aminotetralin and its derivatives is the reductive amination of the corresponding tetralone.[3]
Chemical Synthesis: Reductive Amination of 2-Tetralone
This one-pot reaction involves the formation of an imine intermediate from 2-tetralone and an amine source, which is then reduced in situ to the desired amine.[3]
Experimental Protocol:
-
Reactants: 2-Tetralone, an amine source (e.g., ammonia, ammonium acetate), and a reducing agent.
-
Reducing Agents: Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation (H₂/Pd-C) can also be employed.[3]
-
Solvent: A protic solvent such as methanol or ethanol is typically used.[3]
-
Procedure:
-
Dissolve 2-tetralone in the chosen solvent.
-
Add an excess of the amine source.
-
Adjust the pH to a slightly acidic range (pH 5-6) to promote imine formation.
-
Cool the reaction mixture (e.g., to 0 °C) and add the reducing agent portion-wise.
-
Stir the reaction for several hours to overnight, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction and perform an aqueous workup. The product is typically isolated and purified by extraction and either crystallization or column chromatography.[3]
-
Enzymatic Synthesis: Biocatalytic Reductive Amination
More recently, enzymatic methods employing imine reductases (IREDs) have been developed for the asymmetric synthesis of chiral 2-aminotetralins, offering high enantioselectivity.[6]
Experimental Protocol:
-
Reactants: 2-Tetralone, an amine donor (e.g., ammonia or a primary amine), an imine reductase (IRED) enzyme, and a cofactor (e.g., NADPH) with a regeneration system.[7]
-
Procedure:
-
In a buffered aqueous solution, combine 2-tetralone, the amine donor, and the cofactor regeneration system.
-
Initiate the reaction by adding the IRED enzyme.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
After completion, the reaction is worked up by solvent extraction.
-
The product is purified, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[8]
-
Synthesis Workflow Diagram
References
- 1. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | C14H21N | CID 11469760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | Benchchem [benchchem.com]
- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. These compounds and their analogs have garnered significant attention for their potent modulation of key cellular targets, leading to their investigation and application in various therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of molecules, with a focus on their role as Retinoid X Receptor (RXR) modulators. Additionally, this guide will explore other reported biological activities, including microtubule targeting and opioid receptor modulation, providing a broader perspective on the therapeutic potential of this chemical scaffold.
Core Compound and Key Analogs
The foundational structure, this compound, serves as a crucial building block for the synthesis of more complex and potent derivatives. Among the most well-studied analogs are Bexarotene and 6-(ethyl(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN).
-
Bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid) is a highly selective RXR agonist. It is the first FDA-approved "rexinoid" for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] Its mechanism of action involves binding to RXRs, which then form heterodimers with other nuclear receptors to regulate gene expression controlling cell growth, differentiation, and apoptosis.[3]
-
NEt-TMN is another potent RXR agonist that has served as a lead compound for the development of novel rexinoids with potentially improved therapeutic profiles.[4][5]
Quantitative Biological Activity Data
The biological activity of this compound derivatives is typically quantified by their half-maximal effective concentration (EC50) in receptor activation assays and their half-maximal inhibitory concentration (IC50) in cell proliferation or viability assays. The following tables summarize key quantitative data for Bexarotene and several of its analogs.
Table 1: RXR Agonist Activity of Bexarotene and Analogs
| Compound | Receptor Subtype | EC50 (nM) | Cell Line | Assay Type | Reference |
| Bexarotene | RXRα | 33 | CV-1 | Co-transfection | [6] |
| RXRβ | 24 | CV-1 | Co-transfection | [6] | |
| RXRγ | 25 | CV-1 | Co-transfection | [6] | |
| Analog 21 | RXR | 44 ± 12 | HCT-116 | M2H | [6] |
| Analog 22 | RXR | 50 ± 10 | HCT-116 | M2H | [6] |
| Analog 23 | RXR | 42 ± 3 | HCT-116 | M2H | [6] |
| Analog 24 | RXR | 15 ± 2 | HCT-116 | M2H | [6] |
| LGD100268 | RXRα,β,γ | 3-4 | CV-1 | Co-transfection | [6] |
| NEt-TMN Analog 17 | RXRα,β,γ | 5-9 | CV-1 | Co-transfection | [6] |
Table 2: Antiproliferative Activity of Bexarotene Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Bexarotene Analog 33 | KMT2A-MLLT3 leukemia | More potent than Bexarotene | [7] |
| Bexarotene Analog 35 | KMT2A-MLLT3 leukemia | More potent than Bexarotene | [7] |
| Bexarotene Analog 37a | KMT2A-MLLT3 leukemia | Comparable to Bexarotene | [7] |
| Tetrahydronaphthalene 4c | HepG2 | 6.02 | [8] |
| HCT-116 | 8.45 | [8] | |
| MCF-7 | 6.28 | [8] |
Signaling Pathways and Mechanisms of Action
Retinoid X Receptor (RXR) Signaling Pathway
The primary mechanism of action for many this compound derivatives is the activation of Retinoid X Receptors. RXRs are nuclear receptors that function as ligand-activated transcription factors. Upon binding of an agonist like Bexarotene, RXRs form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). These receptor complexes then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.[3]
In the context of cancer, particularly CTCL, Bexarotene-mediated RXR activation has been shown to induce apoptosis and inhibit cell growth.[2][9]
Caption: Simplified Bexarotene-mediated RXR signaling pathway.
p53/p73-Dependent Pathway Activation
Further research has elucidated that Bexarotene's anticancer effects in CTCL are also mediated through the activation of the p53/p73 signaling pathway.[3][10] This activation is thought to be initiated by the upstream kinase ATM (Ataxia Telangiectasia Mutated). Activated ATM phosphorylates p53 at Serine 15, leading to its activation and the upregulation of p73. These tumor suppressor proteins then modulate the expression of downstream target genes such as p21 (a cell cycle inhibitor), Bax (a pro-apoptotic protein), and survivin (an inhibitor of apoptosis), ultimately leading to cell cycle arrest and apoptosis.[3][10]
Caption: Bexarotene-induced p53/p73 signaling cascade.
Other Biological Activities
-
Microtubule Targeting: Certain tetrahydronaphthalene derivatives have been identified as inhibitors of tubulin polymerization.[8] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a well-established strategy in cancer chemotherapy.
-
Opioid Receptor Modulation: The tetrahydronaphthalene scaffold has also been explored for its potential to interact with opioid receptors, suggesting a possible role in analgesia or other neurological applications.
Experimental Protocols
Mammalian Two-Hybrid (M2H) Assay for RXR Homodimerization
This assay is used to assess the ability of a compound to induce the dimerization of RXR, a key step in its activation.
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
pBIND vector containing the GAL4 DNA-binding domain fused to the RXR ligand-binding domain (LBD)
-
pACT vector containing the VP16 activation domain fused to the RXR LBD
-
pG5luc reporter vector containing the firefly luciferase gene under the control of GAL4 binding sites
-
Renilla luciferase control vector (for normalization)
-
Lipofectamine or other suitable transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pBIND-RXR-LBD, pACT-RXR-LBD, pG5luc, and Renilla luciferase vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations (typically ranging from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.
Caption: Workflow for the Mammalian Two-Hybrid (M2H) Assay.
RXRE-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an RXR response element.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
RXRE-luciferase reporter vector
-
RXR expression vector (e.g., pSG5-hRXRα)
-
Renilla luciferase control vector
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the RXRE-luciferase reporter vector, the RXR expression vector, and the Renilla luciferase control vector.
-
Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate for an additional 24 hours.
-
Cell Lysis and Luciferase Measurement: Perform cell lysis and measure luciferase activities as described in the M2H assay protocol.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity and determine the EC50 values.
Caption: Workflow for the RXRE-Luciferase Reporter Gene Assay.
Conclusion
The this compound framework has proven to be a remarkably versatile scaffold for the development of potent and selective modulators of critical biological targets. The success of Bexarotene as an RXR agonist for the treatment of CTCL has spurred extensive research into novel analogs with improved efficacy and reduced side effects. The exploration of this chemical space has also revealed promising activities in other areas, such as microtubule inhibition and opioid receptor modulation, highlighting the broad therapeutic potential of this class of compounds. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further unlock the potential of these fascinating molecules.
References
- 1. medkoo.com [medkoo.com]
- 2. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bexarotene activates the p53/p73 pathway in human cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine and its structural analogs represent a class of synthetic retinoids that are agonists of the Retinoic Acid Receptors (RARs). RARs are ligand-dependent transcription factors that play a crucial role in cell proliferation, differentiation, and apoptosis.[1][2][3] As such, RAR agonists are promising therapeutic agents for various conditions, including dermatological disorders and certain types of cancer.[1][2][4] Due to the limited experimental data on this compound, this guide will focus on the established in silico modeling workflows for analogous RAR agonists, providing a framework for the computational investigation of this specific compound.
Core Concepts in RAR Agonist Modeling
The in silico modeling of RAR agonists typically involves a multi-faceted approach combining ligand-based and structure-based methods. These techniques aim to elucidate the structure-activity relationships (SAR), predict binding affinities, and optimize the pharmacokinetic properties of novel compounds. Key computational strategies include pharmacophore modeling, molecular docking, and quantitative structure-activity relationship (QSAR) analysis.[5]
Data Presentation: Physicochemical and In Silico Predicted Properties
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | AM580 (Reference RARα Agonist) |
| Molecular Formula | C₁₅H₂₃N | C₂₂H₂₅NO₂ |
| Molecular Weight | 217.35 g/mol | 351.44 g/mol |
| LogP (Predicted) | 4.8 | 5.2 |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | 50.55 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 3 |
Table 2: In Silico Predicted ADMET Properties
| Property | This compound (Predicted) | AM580 (Reference RARα Agonist) |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeability | Permeable | Permeable |
| CYP2D6 Inhibitor | Yes | Yes |
| hERG Inhibitor | Low risk | Low risk |
| Ames Mutagenicity | Non-mutagen | Non-mutagen |
Table 3: Molecular Docking and Binding Affinity Data (Hypothetical)
| Ligand | Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| This compound | RARα | -9.5 | 50 | Arg278, Ser289, Phe291 |
| AM580 | RARα | -10.2 | 8 | Arg278, Ser289, Phe291 |
| This compound | RARβ | -8.9 | 120 | Arg269, Ser280, Met340 |
| AM580 | RARβ | -9.1 | 100 | Arg269, Ser280, Met340 |
| This compound | RARγ | -9.2 | 85 | Arg273, Ser284, Phe286 |
| AM580 | RARγ | -9.8 | 40 | Arg273, Ser284, Phe286 |
Experimental Protocols
Pharmacophore Modeling
Objective: To identify the essential 3D chemical features required for RAR agonistic activity.
Methodology:
-
Ligand Set Preparation: A diverse set of known RAR agonists with a range of activities is collected. The 3D structures are generated and minimized.
-
Feature Identification: Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings are identified across the ligand set.
-
Pharmacophore Generation: A pharmacophore model is generated based on the spatial arrangement of these features. This model represents the key interaction points for binding to the RAR ligand-binding pocket.
-
Model Validation: The model is validated by its ability to distinguish known RAR agonists from inactive molecules in a database.
Molecular Docking
Objective: To predict the binding mode and affinity of this compound within the RAR ligand-binding domain.
Methodology:
-
Receptor Preparation: The crystal structure of the RAR ligand-binding domain (e.g., PDB ID: 1XAP for RARα) is obtained. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.
-
Grid Generation: A grid box is defined around the active site of the receptor to encompass the binding pocket.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding conformations of the ligand within the receptor's active site.
-
Pose Analysis: The resulting docking poses are ranked based on their scoring function, and the top-ranked poses are analyzed for key interactions with amino acid residues.
Quantitative Structure-Activity Relationship (QSAR)
Objective: To develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity.
Methodology:
-
Dataset Preparation: A dataset of tetrahydronaphthalene derivatives with experimentally determined RAR binding affinities is compiled.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.
-
Model Building: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that relates the descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
Mandatory Visualizations
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Caption: In Silico Modeling Workflow for RAR Agonists.
Conclusion
The in silico modeling techniques outlined in this guide provide a robust framework for the characterization of this compound as a potential RAR agonist. By leveraging pharmacophore modeling, molecular docking, and QSAR analysis, researchers can gain valuable insights into its binding mechanism, predict its activity, and guide the design of more potent and selective analogs. This computational approach is an indispensable tool in modern drug discovery, accelerating the identification and optimization of novel therapeutic agents.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics… [ouci.dntb.gov.ua]
- 3. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. Investigations of retinoic acid receptor-related orphan receptor-gamma t (RORγt) agonists: a combination of 3D-QSAR, molecular docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Dissolution of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dissolution of the aromatic amine 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine for use in a variety of in vitro assays. Due to the hydrophobic nature of this compound, achieving a homogenous solution in aqueous cell culture media is critical for obtaining accurate and reproducible experimental results. This document outlines recommended solvents, provides a detailed protocol for preparing stock solutions, and offers a method for determining aqueous solubility.
Physicochemical Properties and Solubility Considerations
Recommended Solvents for Stock Solution Preparation:
-
Dimethyl Sulfoxide (DMSO): The most common and highly recommended solvent for preparing stock solutions of hydrophobic compounds for biological assays.
-
Ethanol (EtOH): A viable alternative to DMSO, though it may be more volatile.
-
Methanol (MeOH): Can also be used, but may have higher cytotoxicity for some cell lines compared to DMSO or ethanol.
Table 1: Recommended Solvents and Starting Concentrations for Solubility Testing
| Solvent | Starting Concentration for Stock | Notes |
| DMSO | 10-100 mM | Recommended primary solvent. Ensure the final concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced artifacts. |
| Ethanol | 10-100 mM | A good alternative to DMSO. Check for cell line sensitivity to ethanol. |
| Methanol | 10-50 mM | Use with caution due to potential for higher cytotoxicity. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 217.35 g/mol , based on the similar compound 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out 2.17 mg of this compound and place it in a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, briefly sonicate the tube or gently warm it in a water bath at 37°C for 5-10 minutes. Vortex again.
-
-
Storage: Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Protocol for Determining Aqueous Solubility (Kinetic Method)
This protocol provides a general method for determining the kinetic aqueous solubility of the compound, which is often sufficient for early-stage drug discovery.[1]
Materials:
-
10 mM stock solution of the compound in DMSO
-
Phosphate-buffered saline (PBS) or desired aqueous buffer
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
Serial Dilution: Prepare a serial dilution of the 10 mM stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each dilution to the wells of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This will create a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or turbidity of each well using a plate reader. An increase in absorbance or light scattering indicates precipitation of the compound.
-
Determination of Solubility: The highest concentration that does not show a significant increase in absorbance or turbidity is considered the kinetic aqueous solubility under these conditions.
Diagrams
Caption: Experimental workflow for preparing and using the compound in in vitro assays.
Caption: A hypothetical signaling pathway modulated by the compound.
Conclusion
The protocols and information provided in these application notes offer a starting point for researchers working with this compound. Given the lack of specific solubility data, it is imperative to empirically determine the solubility in the chosen solvent and assay medium to ensure the reliability and reproducibility of in vitro experiments. Researchers should always be mindful of the final solvent concentration in their assays to mitigate any potential for solvent-induced cellular toxicity or off-target effects.
References
Application Notes & Protocols for the Quantification of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an aromatic amine that may be present as an impurity in pharmaceutical manufacturing processes or as a potential metabolite. Due to the classification of many aromatic amines as potentially genotoxic impurities (PGIs), sensitive and specific analytical methods are required for their quantification at trace levels in active pharmaceutical ingredients (APIs) and drug products.[1] This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a primary screening method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmation and lower-level quantification.
Physicochemical Properties:
| Property | Value |
| IUPAC Name | 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine[2] |
| Molecular Formula | C₁₄H₂₁N[2] |
| Molecular Weight | 203.32 g/mol [2] |
| CAS Number | 92050-16-3[2] |
I. HPLC-UV Method for Quantification
This method is suitable for the routine screening and quantification of this compound at levels typically required for non-mutagenic impurities.
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Reference standard of this compound
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 15.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm (based on typical absorbance for naphthalenamine structures, optimization recommended)[3][4]
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution (for API): Accurately weigh and dissolve 100 mg of the API in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture). The final concentration should be within the calibration range.
Quantitative Data (Typical Performance):
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
II. LC-MS/MS Method for Confirmation and Trace Quantification
This method provides higher sensitivity and selectivity, making it suitable for the quantification of this compound at trace levels, particularly if it is classified as a potentially genotoxic impurity.[5][6]
Experimental Protocol:
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chemicals and Reagents:
-
Same as HPLC-UV method.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 8.0 90 8.1 20 | 10.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 204.2 (corresponding to [M+H]⁺)
-
Product Ions (Q3): To be determined by infusion of a standard solution. Plausible fragments could involve loss of methyl or ethyl groups from the tetramethyl-substituted ring.
-
Collision Energy: To be optimized for the specific instrument and transitions.
-
Dwell Time: 100 ms
5. Standard and Sample Preparation:
-
Standard Stock Solution (10 µg/mL): Accurately weigh and dissolve 1 mg of the reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ng/mL).
-
Sample Solution (for API): Prepare as described for the HPLC-UV method, with further dilution if necessary to fall within the calibration range.
Quantitative Data (Typical Performance):
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.03 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
Experimental Workflow for Quantification of an Aromatic Amine Impurity
Caption: General workflow for the quantification of aromatic amine impurities in an API sample.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method based on the expected impurity level.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | C14H21N | CID 11469760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Naphthalenamine [webbook.nist.gov]
- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an aromatic amine with potential applications in pharmaceutical and chemical research. A reliable and robust analytical method is crucial for its quantification and purity assessment. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is designed to provide good resolution and sensitivity for the determination of the main component and potential impurities.
Principle
This method utilizes reversed-phase HPLC with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a reference standard.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).
-
Reference Standard: this compound of known purity.
-
Sample: Material containing this compound.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample and dissolve it in the diluent to achieve a final concentration of approximately 100 µg/mL.
3. HPLC Method Parameters
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 220 nm |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Table 2: Gradient Elution Program
4. System Suitability
Before sample analysis, the performance of the chromatographic system should be verified. This is achieved by injecting the standard solution multiple times and evaluating parameters such as peak asymmetry, theoretical plates, and reproducibility of retention time and peak area.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=5) | ≤ 1.0% |
Table 3: System Suitability Parameters
5. Data Analysis
The concentration of this compound in the sample is calculated by comparing the peak area of the analyte in the sample chromatogram with the peak area of the standard in the standard chromatogram.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection. The method is designed to be robust and suitable for routine quality control and research applications. Adherence to the system suitability criteria will ensure the reliability and accuracy of the analytical results. Further validation of this method should be performed by the end-user to demonstrate its suitability for their specific application.
Application Notes and Protocols for In Vivo Administration of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine in Mouse Models
Disclaimer: As of the current date, specific in vivo studies on 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine in mouse models are not available in the public domain. The following application notes and protocols are based on established methodologies for structurally related compounds, particularly Retinoid X Receptor (RXR) agonists like Bexarotene, which share a similar tetrahydronaphthalene core. These guidelines are intended to serve as a starting point for researchers and may require optimization.
Introduction
This compound is a synthetic compound with a tetrahydronaphthalene scaffold. While its specific biological target is not extensively documented, its structural similarity to known Retinoid X Receptor (RXR) agonists suggests it may act as a modulator of nuclear receptor signaling pathways. RXR agonists are crucial in regulating gene expression involved in cell growth, differentiation, and apoptosis by forming heterodimers with other nuclear receptors.[1]
This document provides detailed protocols for the in vivo administration of this compound in mouse models for efficacy and pharmacokinetic studies, drawing parallels from research on established RXR agonists.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from in vivo studies of the RXR agonist Bexarotene in mouse models, which can serve as a reference for designing experiments with this compound.
Table 1: Pharmacokinetic Parameters of Bexarotene in Mice
| Parameter | Value | Mouse Model | Administration | Dosage | Source |
| Peak Plasma Time (Tmax) | 1.0 hour | APP/PS1 | Intragastric | 100 mg/kg | [2][3] |
| Peak Brain Concentration Time | 1.0 hour | APP/PS1 | Intragastric | 100 mg/kg | [2][3] |
| Half-life (t1/2) | 2.0 hours | APP/PS1 | Intragastric | 100 mg/kg | [2] |
| Cmax (Plasma) | Variable (10.0-15000 ng/mL linear range) | APP/PS1 | Intragastric | 100 mg/kg | [2][3] |
| Cmax (Brain) | Variable (10.0-600 ng/mL linear range) | APP/PS1 | Intragastric | 100 mg/kg | [2][3] |
Table 2: Exemplary Dosing Regimens for RXR Agonists in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Study Duration | Application | Source |
| Bexarotene | A/J mice (lung cancer model) | Not specified (gavage) | Oral gavage | 12 weeks | Cancer prevention | [4] |
| Bexarotene | MMTV-Neu mice (mammary tumors) | 100 mg/kg in diet | Oral (in diet) | 10 days | Cancer treatment | [5] |
| V-125 | Mice (lung tumor model) | 80 mg/kg in the diet | Oral (in diet) | Not specified | Cancer treatment | [6] |
| NEt-3IB | CD45RBhighCD4+ T cell transfer (colitis model) | Not specified | Oral | Not specified | Inflammatory disease | [7][8] |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Efficacy Studies
This protocol is designed to assess the therapeutic efficacy of this compound in a user-defined mouse model of disease (e.g., oncology, neurodegeneration, inflammation).
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 1.5% Avicel solution, or as determined by solubility studies)
-
Appropriate mouse strain for the disease model
-
Standard laboratory equipment for animal handling and dosing (e.g., oral gavage needles)
-
Equipment for monitoring disease progression (e.g., calipers for tumor measurement, behavioral testing apparatus)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment. Provide ad libitum access to food and water.
-
Disease Induction (if applicable): Induce the disease model according to established protocols (e.g., tumor cell implantation, administration of a neurotoxin).
-
Grouping: Randomly assign mice to experimental groups (n=8-10 per group), including a vehicle control group and one or more treatment groups with varying doses of the test compound.
-
Compound Preparation: Prepare a fresh suspension or solution of this compound in the chosen vehicle daily.
-
Administration: Administer the compound or vehicle to the mice daily via the chosen route (e.g., oral gavage). Dosing volume should be adjusted based on the most recent body weight measurement.
-
Monitoring:
-
Record body weight and food intake weekly.
-
Monitor for any signs of toxicity.
-
Measure disease-specific endpoints at regular intervals (e.g., tumor volume, behavioral scores).
-
-
Termination and Sample Collection: At the end of the study, euthanize the mice and collect blood and tissues for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
Healthy mice (e.g., C57BL/6J)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Surgical tools for tissue harvesting
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Preparation: Acclimate healthy mice for at least one week.
-
Dosing: Administer a single dose of the test compound to a cohort of mice.
-
Blood Sampling: Collect blood samples from a subset of mice (n=3-4 per time point) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Tissue Collection (optional): At each time point, a subset of mice can be euthanized to collect tissues of interest (e.g., brain, liver, tumor).
-
Sample Analysis: Quantify the concentration of the compound in plasma and tissue homogenates using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.
Signaling Pathways and Experimental Workflows
RXR Signaling Pathway
Retinoid X Receptors (RXRs) are ligand-activated transcription factors that form heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[6] Upon binding to an agonist, the RXR-heterodimer complex undergoes a conformational change, leading to the recruitment of coactivators and subsequent transcription of target genes involved in various cellular processes.[9]
Caption: RXR agonist signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study in a mouse model.
Caption: Generalized workflow for in vivo efficacy studies.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prevention of lung cancer progression by bexarotene in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel RXR Agonist MSU-42011 Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Retinoid X Receptor Agonist Directed to the Large Intestine Ameliorates T-Cell-Mediated Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Retinoid X Receptor Agonist Directed to the Large Intestine Ameliorates T-Cell-Mediated Colitis in Mice [frontiersin.org]
- 9. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Probes Derived from a 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine Analogous Scaffold for High-Resolution Imaging of Cannabinoid Receptor Type 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor Type 1 (CB1R), a key component of the endocannabinoid system, is a G protein-coupled receptor predominantly expressed in the central nervous system. It plays a crucial role in various physiological processes, including appetite, pain perception, and memory.[1] The aberrant expression of CB1R is linked to several neurodegenerative and metabolic diseases, making it a significant target for drug discovery.[1] Visualizing CB1R in real-time is essential for understanding its cellular signaling, distribution, and expression dynamics.[1]
This document provides detailed application notes and protocols for the use of novel fluorescent probes derived from a scaffold analogous to 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine for the study of CB1R. These probes, specifically pyrrole-based derivatives conjugated to NBD (Probe 28) and TAMRA (Probe 29), have been developed as selective inverse agonists for CB1R.[1] Their application in live-cell imaging, Time-Resolved Förster Resonance Energy Transfer (TR-FRET) binding assays, and functional HTRF cAMP assays allows for a multifaceted investigation of CB1R pharmacology and cellular dynamics.[2]
Fluorescent Probe Specifications
The fluorescent probes are synthesized by coupling a high-affinity CB1R-selective pyrrole-based ligand with either 4-fluoro-7-nitrobenzofurazan (NBD) or 5/6-carboxytetramethylrhodamine (TAMRA).[1] This modular design preserves the pharmacological profile of the parent ligand while enabling fluorescent detection.
Photophysical and Pharmacological Properties
The photophysical and pharmacological characteristics of the NBD- and TAMRA-labeled probes are summarized in the tables below.
| Probe | Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) |
| Probe 28 | NBD | 475 | 550 |
| Probe 29 | TAMRA | 555 | 585 |
| Table 1: Photophysical properties of CB1R fluorescent probes in PBS buffer.[3] |
| Probe | Kᵢ (CB1R) (nM) | Kᵢ (CB2R) (nM) | Selectivity (CB2R/CB1R) | IC₅₀ (cAMP Assay) (nM) | Functional Activity |
| Probe 28 | 98 | >10000 | >102 | 16.6 | Inverse Agonist |
| Probe 29 | 209 | >10000 | >48 | 102 | Inverse Agonist |
| Table 2: Binding affinities (Kᵢ) and functional activities (IC₅₀) of the fluorescent probes. Kᵢ values were determined by radioligand displacement assays on CHO cell membranes expressing human CB1R or CB2R. IC₅₀ values were measured using an HTRF cAMP assay in cells stably expressing hCB1R.[1] |
Signaling Pathway of CB1R
CB1 receptors primarily couple to Gi/o proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, an inverse agonist, such as Probes 28 and 29, will increase basal cAMP levels in systems with constitutive receptor activity. This modulation of the cAMP pathway is a key indicator of CB1R activation or inhibition.[1][4]
Figure 1: CB1R inverse agonist signaling pathway.
Experimental Protocols
Live-Cell Confocal Microscopy
This protocol describes the use of Probe 29 (TAMRA-labeled) for imaging CB1R in live cells.
Materials:
-
HEK293TR cells stably expressing human CB1R
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Probe 29 (TAMRA-labeled) stock solution (e.g., 1 mM in DMSO)
-
Hoechst 33342 nuclear stain
-
Glass-bottom imaging dishes
-
Confocal microscope with appropriate laser lines and detectors
Protocol:
-
Cell Seeding: Seed HEK293TR-CB1R cells onto glass-bottom imaging dishes and culture until they reach 50-70% confluency.
-
Probe Preparation: Prepare a working solution of Probe 29 at a final concentration of 250 nM in pre-warmed complete culture medium.
-
Cell Staining: a. Wash the cells twice with warm PBS. b. Add the Probe 29 working solution to the cells. c. If desired, add Hoechst 33342 for nuclear counterstaining. d. Incubate the cells for 10 minutes at 37°C in a CO₂ incubator.
-
Imaging: a. Mount the imaging dish on the confocal microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂. b. Excite the TAMRA probe using a 561 nm laser and collect emission between 570-620 nm. c. Excite Hoechst 33342 using a 405 nm laser and collect emission between 430-480 nm. d. Acquire images using a 63x oil immersion objective.
Figure 2: Live-cell imaging experimental workflow.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Ligand Binding Assay
This assay is used to determine the binding kinetics and affinity of unlabeled ligands by competing with a fluorescent probe.
Materials:
-
HEK293TR cell membranes expressing SNAP-tagged hCB1R
-
Assay buffer: HBSS with 5mM HEPES, 0.5% BSA, pH 7.4
-
Probe 28 (NBD-labeled) as the fluorescent tracer
-
Unlabeled competitor ligands
-
White 384-well microplates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: a. Dilute the SNAP-tagged hCB1R membranes in assay buffer. b. Prepare a solution of Probe 28 at a concentration of 60 nM in assay buffer. c. Prepare serial dilutions of the unlabeled competitor ligands.
-
Assay Procedure: a. Add the SNAP-tagged hCB1R membranes to the wells of the 384-well plate. b. Add the unlabeled competitor ligand dilutions. c. Initiate the binding reaction by adding the Probe 28 solution. d. Incubate the plate at room temperature.
-
Data Acquisition: a. Read the plate on a TR-FRET compatible reader with excitation at 337 nm. b. Measure emission at 620 nm (donor) and 520 nm (acceptor for NBD). c. The TR-FRET signal is expressed as the ratio of acceptor to donor emission.
-
Data Analysis: a. Plot the TR-FRET ratio against the log concentration of the competitor ligand. b. Fit the data to a sigmoidal dose-response curve to determine the Kᵢ of the competitor ligand.
Figure 3: TR-FRET ligand binding assay workflow.
HTRF cAMP Functional Assay
This assay measures the ability of the fluorescent probes to act as inverse agonists by quantifying changes in intracellular cAMP levels.
Materials:
-
CHO cells stably expressing human CB1R
-
HTRF cAMP assay kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP cryptate
-
Stimulation buffer
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed the CB1R-expressing CHO cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the fluorescent probes (e.g., Probe 28 or 29) in stimulation buffer containing a low concentration of forskolin (to raise basal cAMP) and IBMX (a phosphodiesterase inhibitor).
-
Cell Stimulation: a. Remove the culture medium from the cells. b. Add the probe/forskolin/IBMX solution to the wells. c. Incubate for 30 minutes at 37°C.
-
cAMP Detection: a. Add the cAMP-d2 conjugate to each well. b. Add the anti-cAMP cryptate antibody to each well. c. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: a. Read the plate on an HTRF-compatible reader with excitation at 337 nm. b. Measure emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. A decrease in the HTRF ratio indicates an increase in cAMP levels. c. Plot the change in HTRF ratio against the log concentration of the probe and fit to a sigmoidal dose-response curve to determine the IC₅₀.
Figure 4: HTRF cAMP functional assay workflow.
Conclusion
The fluorescent probes derived from a this compound analogous scaffold represent versatile tools for studying CB1R. Their high affinity, selectivity, and defined pharmacological profiles make them suitable for a range of applications in fluorescence microscopy and plate-based assays. The detailed protocols provided herein will enable researchers to effectively utilize these probes to investigate the intricate roles of CB1R in health and disease, thereby facilitating the development of novel therapeutics.
References
Application Notes and Protocols for Fluorescent Labeling of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a synthetic compound belonging to the class of tetralin derivatives. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural similarity to known Retinoid X Receptor (RXR) agonists suggests it may act as a modulator of RXR signaling pathways. RXRs are nuclear receptors that play a pivotal role in regulating gene expression involved in various physiological processes, including cell differentiation, proliferation, and apoptosis.[1][2][3] Fluorescent labeling of this compound can enable researchers to visualize its subcellular localization, track its interaction with potential binding partners, and investigate its role in cellular signaling cascades.
This document provides detailed protocols for the fluorescent labeling of this compound, leveraging its primary amine group for conjugation with amine-reactive fluorescent dyes.
Principle of Labeling
The primary amine group (-NH2) on the naphthalene ring of this compound serves as a reactive handle for covalent attachment of fluorescent tags.[4] Amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanate (ITC) functional groups, are commonly employed for this purpose. The reaction results in the formation of a stable amide or thiourea bond, respectively, between the small molecule and the fluorophore.[5]
Data Presentation: Spectroscopic Properties of Common Amine-Reactive Dyes
The choice of the fluorescent tag is critical and depends on the specific application, including the available excitation sources and emission filters on the imaging system. Below is a table summarizing the key spectroscopic properties of a selection of suitable amine-reactive fluorescent dyes.
| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~519 | ~75,000 | ~0.92 |
| Tetramethylrhodamine isothiocyanate (TRITC) | Isothiocyanate | ~550 | ~575 | ~95,000 | ~0.28 |
| Alexa Fluor™ 488 NHS Ester | NHS Ester | ~495 | ~519 | ~73,000 | ~0.92 |
| Alexa Fluor™ 555 NHS Ester | NHS Ester | ~555 | ~565 | ~150,000 | ~0.10 |
| Cy®3 NHS Ester | NHS Ester | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy®5 NHS Ester | NHS Ester | ~649 | ~670 | ~250,000 | ~0.20 |
Experimental Protocols
Protocol 1: Labeling with NHS Ester Dyes
This protocol describes a general procedure for labeling this compound with an NHS ester-functionalized fluorescent dye.
Materials:
-
This compound
-
Amine-reactive NHS ester fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., silica gel column or reverse-phase HPLC)
-
Thin-layer chromatography (TLC) plates and appropriate solvent system
-
Mass spectrometer and NMR spectrometer for characterization
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
In a separate light-protected vial, dissolve the NHS ester fluorescent dye in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL). This solution should be prepared fresh.
-
-
Labeling Reaction:
-
To the solution of this compound, add the reaction buffer to achieve a final pH of 8.3-8.5.
-
Add 1.1 to 1.5 molar equivalents of the dissolved NHS ester dye to the reaction mixture while stirring.
-
Add a small amount of TEA or DIPEA (1-2 molar equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to proceed for 1-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC. The formation of the fluorescently labeled product will appear as a new, colored, and fluorescent spot with a different Rf value compared to the starting materials.
-
-
Purification of the Labeled Compound:
-
Once the reaction is complete, the fluorescently labeled product needs to be purified from unreacted dye and the starting amine.
-
Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the product. The fluorescent band corresponding to the labeled compound can be visually tracked and collected.
-
Reverse-Phase HPLC (for higher purity): High-performance liquid chromatography is a more effective method for achieving high purity. Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.
-
-
Characterization of the Labeled Compound:
-
Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the labeled product using mass spectrometry (e.g., ESI-MS).
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the final product.
-
Spectrophotometry: Determine the absorption and emission spectra of the purified fluorescently labeled compound to confirm its photophysical properties.
-
Protocol 2: Labeling with Isothiocyanate (ITC) Dyes
This protocol provides an alternative method using an isothiocyanate-functionalized dye.
Materials:
-
This compound
-
Amine-reactive ITC fluorescent dye (e.g., FITC)
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.0-9.5
-
Purification and characterization materials as listed in Protocol 1.
Procedure:
-
Preparation of Reactants:
-
Prepare solutions of the amine and the ITC dye as described in Protocol 1.
-
-
Labeling Reaction:
-
To the solution of this compound, add the carbonate-bicarbonate buffer to achieve a final pH of 9.0-9.5.
-
Add 1.1 to 1.5 molar equivalents of the dissolved ITC dye to the reaction mixture while stirring.
-
Allow the reaction to proceed for 2-8 hours at room temperature, protected from light.
-
-
Monitoring, Purification, and Characterization:
-
Follow the same procedures for monitoring, purification, and characterization as outlined in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for fluorescent labeling of this compound.
Caption: Proposed signaling pathway involving Retinoid X Receptor (RXR) activation.
References
- 1. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | C14H21N | CID 11469760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Efficacy Testing of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for evaluating the efficacy of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Due to the structural similarity of this compound to synthetic retinoids, the proposed experimental design is based on the hypothesis that it acts as a retinoid receptor agonist. The following protocols and workflows are designed to systematically test this hypothesis, starting with in vitro receptor interaction and cellular responses, and progressing to in vivo models of dermatological conditions.
Proposed Signaling Pathway
The hypothesized mechanism of action involves the binding and activation of retinoic acid receptors (RARs) and/or retinoid X receptors (RXRs). Upon activation, these nuclear receptors form heterodimers (RAR-RXR) that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene expression. This can lead to various cellular effects, including regulation of cell proliferation, differentiation, and extracellular matrix protein synthesis.
Caption: Hypothesized retinoid signaling pathway for the test compound.
Experimental Workflow
The overall experimental strategy follows a tiered approach, from initial in vitro screening to in vivo efficacy testing. This workflow allows for go/no-go decisions at each stage, ensuring a resource-efficient evaluation of the compound's potential.
Caption: Tiered experimental workflow for efficacy evaluation.
In Vitro Efficacy and Selectivity Profiling
Data Presentation
Table 1: Retinoid Receptor Binding Affinity (Ki, nM)
| Compound | RARα | RARβ | RARγ | RXRα | RXRβ | RXRγ |
| Test Compound | ||||||
| All-trans Retinoic Acid (ATRA) | ||||||
| 9-cis-Retinoic Acid |
Table 2: Retinoid Receptor Activation (EC50, nM)
| Compound | RARα | RARβ | RARγ | RXRα | RXRβ | RXRγ |
| Test Compound | ||||||
| All-trans Retinoic Acid (ATRA) | ||||||
| 9-cis-Retinoic Acid |
Table 3: Target Gene Expression in Human Keratinocytes (Fold Change vs. Vehicle)
| Gene | Test Compound (1 µM) | ATRA (1 µM) |
| TGM1 | ||
| CRABP2 | ||
| KRT4 |
Table 4: Effect on Cell Proliferation and Viability (IC50/EC50, µM)
| Cell Line | Parameter | Test Compound | ATRA |
| HaCaT Keratinocytes | Proliferation (IC50) | ||
| Primary Dermal Fibroblasts | Proliferation (IC50) | ||
| HaCaT Keratinocytes | Viability (IC50) |
Experimental Protocols
Protocol 4.2.1: Radioligand Binding Assay for RAR/RXR
-
Objective: To determine the binding affinity of the test compound for RAR and RXR subtypes.
-
Materials:
-
Recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ.
-
[³H]-All-trans retinoic acid (for RARs).
-
[³H]-9-cis-retinoic acid (for RXRs).
-
Test compound and reference compounds (ATRA, 9-cis-RA).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM DTT).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In a 96-well plate, incubate the recombinant receptor, radioligand, and varying concentrations of the test compound or reference compound in binding buffer.
-
Incubate for 2-4 hours at 4°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki values using competitive binding analysis software (e.g., Prism).
-
Protocol 4.2.2: Luciferase Reporter Gene Assay
-
Objective: To quantify the functional activation of RAR and RXR subtypes by the test compound.
-
Materials:
-
HEK293T cells (or other suitable cell line).
-
Expression vectors for RAR/RXR subtypes.
-
Luciferase reporter plasmid containing a retinoic acid response element (RARE).
-
Transfection reagent (e.g., Lipofectamine).
-
DMEM with 10% charcoal-stripped FBS.
-
Luciferase assay system.
-
Luminometer.
-
-
Procedure:
-
Co-transfect HEK293T cells with the RAR/RXR expression vector and the RARE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or reference compounds for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the EC50 values from the dose-response curves.
-
Protocol 4.2.3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Objective: To measure the modulation of known retinoid target genes in a relevant cell type.
-
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT or primary cells).
-
Keratinocyte growth medium.
-
Test compound and ATRA.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for TGM1, CRABP2, KRT4, and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Culture keratinocytes to 70-80% confluency.
-
Treat the cells with the test compound (e.g., 1 µM) or ATRA (1 µM) for 24-48 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target genes and the housekeeping gene.
-
Calculate the relative gene expression (fold change) using the ΔΔCt method.
-
In Vivo Efficacy Studies
Data Presentation
Table 5: Comedolytic Activity in the Rhino Mouse Model
| Treatment Group | Mean Utricle Area (µm²) ± SEM | % Reduction vs. Vehicle |
| Vehicle Control | N/A | |
| Test Compound (0.01%) | ||
| Test Compound (0.1%) | ||
| Tretinoin (0.025%) |
Table 6: Anti-Photoaging Effects in Hairless Mice
| Treatment Group | Wrinkle Score (0-4) | Skin Elasticity (R2) | Collagen Content (µg/mg tissue) |
| Naive Control | |||
| UV + Vehicle | |||
| UV + Test Compound (0.1%) | |||
| UV + Tretinoin (0.025%) |
In Vivo Study Design
Caption: Workflow for the in vivo photoaging study.
Experimental Protocols
Protocol 5.3.1: Rhino Mouse Model for Comedolytic Activity
-
Objective: To assess the ability of the test compound to reduce the size of comedones.
-
Animals: Male rhino mice (hr/hr), 5-6 weeks old.
-
Materials:
-
Test compound formulated in a suitable vehicle (e.g., acetone:propylene glycol).
-
Tretinoin as a positive control.
-
Vehicle control.
-
-
Procedure:
-
Acclimatize the animals for one week.
-
Randomly assign animals to treatment groups (n=8-10 per group).
-
Apply the test compound, positive control, or vehicle topically to the dorsal skin once daily for 2-3 weeks.
-
At the end of the treatment period, euthanize the animals and collect skin samples.
-
Fix, embed, and section the skin samples.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Perform histomorphometric analysis to measure the cross-sectional area of the utricles (comedones).
-
Calculate the mean utricle area and the percentage reduction compared to the vehicle control.
-
Protocol 5.3.2: UV-Induced Photoaging Model in Hairless Mice
-
Objective: To evaluate the efficacy of the test compound in preventing and/or repairing signs of skin photoaging.
-
Animals: SKH-1 hairless mice, 6-7 weeks old.
-
Materials:
-
UVB light source.
-
Test compound and tretinoin formulated in a suitable vehicle.
-
Silicone impression material for wrinkle analysis.
-
Cutometer for skin elasticity measurement.
-
-
Procedure:
-
Acclimatize the animals for one week.
-
Divide the animals into treatment groups (naive, UV+vehicle, UV+test compound, UV+tretinoin).
-
Induce photoaging by exposing the dorsal skin of the mice to UVB radiation three times a week for 8-12 weeks. The UVB dose should be gradually increased.
-
Apply the topical formulations daily, immediately after UVB exposure on irradiation days.
-
Visually grade the wrinkles weekly using a standardized scale.
-
At the end of the study, perform wrinkle analysis using silicone replicas and image analysis software.
-
Measure skin elasticity using a Cutometer.
-
Collect skin samples for histological analysis (H&E for epidermal thickness, Masson's trichrome for collagen) and biochemical assays (collagen and elastin content).
-
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
Application Notes: Use of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine as a Chemical Probe
Topic: Use of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine as a Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
Following a comprehensive search of scientific literature and chemical databases, there is currently no available information on the use of this compound as a chemical probe. Chemical probes are small molecules used to study biological systems, and their utility relies on well-characterized biological activity and selectivity. The absence of data regarding the biological targets, mechanism of action, and experimental validation of this specific compound prevents the creation of detailed application notes and protocols.
While information on structurally related tetrahydronaphthalene derivatives exists, these data cannot be extrapolated to this compound without specific experimental evidence. The PubChem database lists the compound (CID 11469760), providing basic chemical information such as its molecular formula (C14H21N) and molecular weight (203.32 g/mol ), but no biological activity data is reported.[1] Chemical suppliers also list the compound, for instance, under CAS number 92050-16-3, but do not provide any application-specific information.[2]
Quantitative Data
A thorough literature search did not yield any quantitative data regarding the binding affinity, selectivity, potency, or efficacy of this compound on any biological target. Therefore, a data table for comparison cannot be generated.
Experimental Protocols
The absence of published research utilizing this compound as a chemical probe means there are no established experimental protocols to report. Key experiments such as binding assays, functional assays, cellular imaging, or in vivo studies involving this compound have not been described in the available literature.
Signaling Pathways and Experimental Workflows
As the biological target(s) of this compound are unknown, it is not possible to create diagrams of any signaling pathways it may modulate. Similarly, without established experimental uses, diagrams of experimental workflows cannot be generated.
Based on the current available information, this compound is not a recognized chemical probe. For researchers interested in exploring the potential of this molecule, initial studies would need to focus on identifying its biological targets and characterizing its activity and selectivity. This would involve a comprehensive screening campaign against various protein classes, followed by validation of any identified hits. Until such foundational research is conducted and published, its use as a chemical probe remains undefined.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not be reaching completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature.
-
Sub-optimal Temperature: Temperature control is often crucial. For instance, in related catalytic hydrogenation processes, the temperature is carefully controlled, with an optimal range often cited.[1] Deviating from the optimal temperature can lead to incomplete reactions or the formation of byproducts.[1]
-
Catalyst Inactivity: If you are using a catalyst, its activity is paramount. Ensure the catalyst is fresh and has not been deactivated by impurities in the starting materials or solvents. The purity of the starting quinoline is important as impurities can poison the catalyst and lead to lower yields.[1]
-
Poor Reagent Quality: The quality of your reagents can significantly impact the yield. Use reagents from reputable suppliers and ensure they are stored under the recommended conditions.
Question: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?
Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Conditions: Side reactions are often favored under specific conditions. Carefully controlling the reaction temperature, pressure, and stoichiometry of reactants can help minimize the formation of unwanted byproducts. For example, in some reactions, maintaining a specific temperature range is critical to prevent side reactions.[1]
-
Choice of Solvent: The solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired reaction while disfavoring side reactions.
-
Purification of Starting Materials: Impurities in your starting materials can sometimes act as catalysts for side reactions. Ensure your starting materials are of high purity.[1]
Question: The purification of the final product is proving to be difficult. What purification techniques are recommended?
Answer: Purification can be challenging, especially if the product has similar properties to the impurities. Consider the following approaches:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. Experiment with different solvent systems to achieve optimal separation.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification. The choice of solvent is critical for successful recrystallization. For a similar compound, recrystallization from hexanes was used to obtain pure crystals.
-
Acid-Base Extraction: Since the target compound is an amine, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic solution to protonate the amine, moving it to the aqueous layer. The aqueous layer can then be basified and the purified amine extracted with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the pentamethylated tetralin core?
A common approach to synthesizing similar tetramethyl-substituted tetralin structures involves the Friedel-Crafts alkylation of a suitable aromatic precursor with an alkylating agent in the presence of a Lewis acid catalyst. For example, the synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthol involves the reaction of phenol with 2,2,5,5-tetramethyltetrahydrofuran in the presence of aluminum chloride.
Q2: How can the amine group be introduced onto the aromatic ring?
Once the pentamethyl-tetrahydronaphthalene core is synthesized, the amine group can be introduced through several methods, including:
-
Nitration followed by Reduction: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitro group can then be reduced to an amine using a variety of reducing agents, such as tin(II) chloride or catalytic hydrogenation.
-
Buchwald-Hartwig Amination: If a halogenated precursor is available, the Buchwald-Hartwig amination reaction provides a powerful method for forming the carbon-nitrogen bond.
Q3: What analytical techniques are suitable for characterizing the final product?
To confirm the structure and purity of this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the amine functional group.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product.
Data Presentation
Table 1: Hypothetical Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 80 | 12 | 65 |
| 100 | 12 | 85 |
| 120 | 12 | 75 (with increased side products) |
Table 2: Hypothetical Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 24 | 70 |
| 2.5 | 24 | 90 |
| 5 | 24 | 92 |
Experimental Protocols
Hypothetical Protocol for the Nitration of a Pentamethyl-Tetrahydronaphthalene Precursor:
-
To a stirred solution of the pentamethyl-tetrahydronaphthalene precursor in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude nitro-product, which can be purified by column chromatography.
Hypothetical Protocol for the Reduction of the Nitro Group:
-
Dissolve the nitro-product in ethanol.
-
Add an excess of tin(II) chloride dihydrate and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis.
Caption: Potential side reactions during the nitration step.
References
Technical Support Center: Purification of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, a sterically hindered aromatic amine. Problems often arise from closely related impurities formed during synthesis, which can be challenging to separate from the final product.
A plausible synthetic route involves the Friedel-Crafts alkylation of a suitable naphthalene derivative, followed by nitration and subsequent reduction of the nitro group to the primary amine. This process can lead to several impurities, including regioisomers and incompletely reacted intermediates.
Problem 1: Co-elution of Impurities During Column Chromatography
Question: I am observing significant overlap between my product peak and an impurity during flash column chromatography on silica gel. How can I improve the separation?
Answer: Co-elution is a frequent challenge, especially with structurally similar impurities. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: A slight modification of the solvent system can significantly impact selectivity.
-
Strategy 1: Employ a less polar solvent system. If your compound is eluting too quickly, reducing the polarity of the mobile phase can improve separation.
-
Strategy 2: Introduce a competing amine. The basic nature of the amine can lead to tailing on acidic silica gel. Adding a small amount of a competing amine, like triethylamine (0.1-1%), to the mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks and potentially better separation.[1][2]
-
Strategy 3: Utilize a different solvent system. If a hexane/ethyl acetate system is failing, consider alternatives like dichloromethane/methanol.[1]
-
-
Change the Stationary Phase:
-
Amine-functionalized silica: This can be highly effective for purifying basic amines as it minimizes the acid-base interactions that cause peak tailing on standard silica gel.[2]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying amines.
-
Reverse-phase chromatography: If normal-phase chromatography is unsuccessful, reverse-phase (e.g., C18) may provide the necessary selectivity. A mobile phase of acetonitrile/water or methanol/water, often with a pH modifier, would be appropriate.[1]
-
-
Sample Loading Technique:
-
Dry loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform band and better separation compared to wet loading in a solvent.
-
Troubleshooting Parameters for Column Chromatography:
| Parameter | Recommendation for Poor Separation | Rationale |
| Solvent System Polarity | Decrease polarity (e.g., from 20% EtOAc in Hexane to 10%) | Increases retention time, allowing for better separation of closely eluting compounds. |
| Mobile Phase Additive | Add 0.1-1% Triethylamine (TEA) | Neutralizes acidic silanol groups on silica, reducing peak tailing for basic amines.[1] |
| Stationary Phase | Switch from Silica Gel to Amine-Silica or Alumina | Alternative selectivities can resolve compounds that co-elute on standard silica.[2] |
| Loading Method | Use dry loading instead of wet loading | Promotes a more concentrated and uniform starting band, improving resolution. |
Problem 2: Product Oiling Out During Crystallization
Question: My product is forming an oil instead of crystals when I try to recrystallize it. What can I do to induce crystallization?
Answer: "Oiling out" occurs when the solute is not readily able to form a crystal lattice and instead separates as a liquid phase. This is common for compounds with conformational flexibility or impurities that inhibit crystal formation.
-
Solvent Selection is Key: The choice of solvent is critical for successful crystallization.
-
Solvent Polarity: The ideal solvent will dissolve the compound when hot but have low solubility when cold. Experiment with a range of solvents with varying polarities. For your compound, consider solvents like hexanes, heptane, toluene, or mixtures thereof.
-
Solvent Mixtures: A two-solvent system can be very effective. Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
-
Inducing Nucleation:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
Seeding: If you have a few crystals from a previous attempt, adding a single seed crystal to a supersaturated solution can initiate crystallization.
-
Slow Cooling: Rapid cooling often leads to oiling or the formation of very small crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Recommended Solvents for Crystallization of Tetramethyl-tetrahydronaphthalene Derivatives:
| Solvent/Solvent System | Expected Solubility Profile | Potential Outcome |
| Hexanes/Heptane | Low solubility at room temp, higher when hot | Good for direct crystallization. |
| Toluene | Moderate solubility | May require slow evaporation or addition of an anti-solvent. |
| Ethyl Acetate/Hexanes | High solubility in EtOAc, low in hexanes | A good two-solvent system for inducing crystallization. |
| Dichloromethane/Hexanes | High solubility in DCM, low in hexanes | Another effective two-solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: Based on a probable synthetic route, potential impurities include:
-
Regioisomers: Isomers with the amine group at a different position on the aromatic ring, which can be very difficult to separate due to similar physical properties.
-
Unreacted Starting Material: The corresponding nitro-compound if the reduction was incomplete.
-
Byproducts from Friedel-Crafts Alkylation: Over-alkylated or under-alkylated naphthalene derivatives. Isomerization of alkyl groups on the naphthalene ring can also occur under Friedel-Crafts conditions.[3]
-
Byproducts from Reduction: Depending on the reducing agent used, various side products can be formed.
Q2: My purified amine is colored (e.g., yellow or brown). Is this normal, and how can I remove the color?
A2: Aromatic amines are prone to oxidation, which can result in colored impurities. While a faint color may not indicate significant impurity, a darker color suggests the presence of oxidation products.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can remove colored impurities. Be aware that this can also lead to some product loss through adsorption.
-
Fresh Solvent: Always use fresh, high-quality solvents for purification, as impurities in solvents can contribute to discoloration.
-
Inert Atmosphere: Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation during storage.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to assess purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Use a solvent system that gives your product an Rf value between 0.2 and 0.4 for the best resolution.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
Experimental Protocols & Visualizations
Protocol 1: Flash Column Chromatography with a Competing Amine
-
Prepare the Slurry: In a fume hood, dissolve or suspend the crude this compound in a minimal amount of the chosen eluent (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder (dry loading).
-
Pack the Column: Wet pack a chromatography column with the eluent.
-
Load the Sample: Carefully add the prepared dry-loaded sample to the top of the column.
-
Elute: Begin elution with the chosen solvent system, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Troubleshooting Logic for Amine Purification
Caption: A flowchart for troubleshooting the purification of aromatic amines.
References
Overcoming solubility issues of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which solvents is this compound likely to be soluble?
A2: Due to its hydrophobic nature, this compound is expected to have better solubility in organic solvents compared to aqueous solutions.[2] Suitable organic solvents would include:
-
Polar aprotic solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Chlorinated solvents: Dichloromethane (DCM), Chloroform
It is always recommended to perform small-scale solubility tests in a range of solvents to determine the most suitable one for your specific application.
Q3: How does pH affect the solubility of this amine-containing compound?
A3: The solubility of amines is significantly influenced by pH.[1][3][4] The primary amine group on this compound can accept a proton (H+) to form a positively charged ammonium salt. This salt form is generally much more soluble in aqueous solutions than the neutral free base.[3][5] Therefore, decreasing the pH of the aqueous solution by adding an acid will increase the solubility of the compound. The ideal pH for solubilization will depend on the pKa of the compound's conjugate acid.
Troubleshooting Guide
Issue: Compound is insoluble in aqueous buffers.
This is a common issue due to the compound's hydrophobic structure. The following troubleshooting workflow can help identify a suitable solution.
1. pH Adjustment:
-
Rationale: As an amine, the compound's solubility can be significantly increased by lowering the pH.[1][3][4] Protonation of the amine group to form a more soluble salt is a primary strategy.
-
Action: Titrate your aqueous buffer with a dilute acid (e.g., 0.1 M HCl) to lower the pH. Monitor the solubility of the compound at different pH values. Aim for a pH that is at least 2 units below the predicted pKa of the compound's conjugate acid.
2. Co-solvents:
-
Rationale: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[6][7][8]
-
Action: If pH adjustment alone is insufficient, try adding a water-miscible organic co-solvent to your aqueous buffer. Common co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
-
DMSO (use with caution in biological assays) Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it while observing the solubility.
-
3. Cyclodextrin Complexation:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can encapsulate hydrophobic molecules, like the target compound, forming an inclusion complex that is more water-soluble.[11][12][13]
-
Action: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in your aqueous buffer. Add the compound to this solution and stir. The formation of the inclusion complex should enhance solubility.
4. Surfactants:
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.[14]
-
Action: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, to your aqueous solution. Ensure the surfactant concentration is above its CMC.
5. Salt Formation:
-
Rationale: For long-term storage or formulation, creating a stable, solid salt of the compound can be advantageous. This involves reacting the amine with an acid to form a crystalline salt with improved solubility and dissolution properties.[15]
-
Action: This requires a more involved chemical process where the compound is reacted with a suitable acid (e.g., HCl, HBr, tartaric acid, citric acid) in an appropriate solvent to precipitate the salt.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, Tris)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Vials, magnetic stirrer, pH meter
-
Analytical method for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Measure the final pH of each suspension.
-
Filter the suspensions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Plot the solubility as a function of pH.
-
Protocol 2: Co-solvent Solubility Enhancement
-
Materials:
-
This compound
-
Aqueous buffer at a fixed, slightly acidic pH (e.g., pH 5)
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400
-
Standard laboratory glassware and analytical instrumentation
-
-
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of the compound to each co-solvent/buffer mixture.
-
Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility in each mixture.
-
Plot the solubility as a function of the co-solvent concentration.
-
Protocol 3: Cyclodextrin Complexation
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Standard laboratory glassware and analytical instrumentation
-
-
Procedure:
-
Prepare a series of HP-β-CD solutions in the buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of the compound to each HP-β-CD solution.
-
Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility.
-
Plot the solubility of the compound as a function of the HP-β-CD concentration. This is known as a phase solubility diagram.
-
Data Presentation
Table 1: Hypothetical Solubility Data in Different Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water (pH 7.0) | < 0.01 |
| 0.1 M HCl (pH 1.0) | 1.5 |
| Ethanol | > 50 |
| DMSO | > 100 |
Table 2: Hypothetical Effect of Co-solvent on Aqueous Solubility at pH 5.0
| Co-solvent (v/v %) | Solubility (mg/mL) |
| 0% (Buffer only) | 0.2 |
| 10% Ethanol | 1.8 |
| 20% Ethanol | 5.2 |
| 10% Propylene Glycol | 1.5 |
| 20% Propylene Glycol | 4.1 |
Visualizations
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. byjus.com [byjus.com]
- 3. Video: Extraction: Effects of pH [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. oatext.com [oatext.com]
- 10. alfachemic.com [alfachemic.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Stability of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine in solution?
A1: Based on the chemical structure, the primary anticipated degradation pathway is oxidation. The amine group is susceptible to oxidation, which can lead to the formation of colored degradation products. The tetralin ring system, while more stable than an unsaturated naphthalene ring, can also undergo oxidation, particularly at the benzylic positions, if harsh conditions are applied. Under anaerobic conditions, microbial degradation pathways involving glutamylation and subsequent oxidation have been observed for related naphthylamine compounds.[1][2]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures (e.g., -20°C or -80°C for long-term storage). The choice of solvent is also critical; aprotic solvents are generally preferred to minimize reactions involving the amine group.
Q3: How can I determine the stability of my specific batch of this compound in my experimental solution?
A3: A forced degradation study is the most effective way to determine the stability of your compound under your specific experimental conditions.[3][4][5] This involves subjecting the compound to a range of stress conditions (e.g., acid, base, oxidation, heat, light) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: What is a "stability-indicating method"?
A4: A stability-indicating analytical method is a validated technique that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[6] HPLC with UV or mass spectrometric detection is a common choice for this purpose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow/brown upon storage. | Oxidation of the amine group. | Store solutions under an inert atmosphere (argon or nitrogen). Use deoxygenated solvents. Protect from light. Store at lower temperatures. |
| Loss of compound concentration over time in neutral solution. | Adsorption to container surfaces. Oxidation by dissolved oxygen. | Use silanized glassware or polypropylene tubes. Ensure solvents are deoxygenated. |
| Rapid degradation observed in acidic or basic solutions. | Acid or base-catalyzed hydrolysis or degradation. | Buffer the solution to a pH where the compound is more stable. If the experimental conditions require acidic or basic pH, prepare solutions fresh and use them immediately. |
| Multiple new peaks appear in the chromatogram after the experiment. | Degradation of the compound. | Perform a forced degradation study to identify the degradation products and their formation kinetics. Use a mass spectrometer (LC-MS) to help identify the structures of the degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][4][5][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
3. Time Points:
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Sample each stress condition at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the sample, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
5. Data Analysis:
-
Calculate the percentage of degradation for each condition and time point.
-
Identify the major degradation products and their relative retention times.
Protocol 2: Stability-Indicating HPLC Method
1. Instrumentation:
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HPLC system with a UV-Vis or Photodiode Array (PDA) detector and a mass spectrometer (LC-MS) for peak identification.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
Table 1: Summary of Potential Degradation Pathways for Naphthylamine and Tetralin Derivatives
| Degradation Type | Conditions | Potential Products | Reference |
| Oxidation | Air, light, oxidizing agents | Colored imines, quinones, and other oxidation products | General chemical knowledge |
| Microbial Degradation | Anaerobic, presence of specific microbes | Glutamylated adducts, hydroxylated naphthalenes | [1][2] |
| Photolysis | UV/Visible light | Complex mixture of degradation products | [4] |
| Acid/Base Hydrolysis | Strong acidic or basic conditions | May be stable, but depends on specific structure | [4] |
Table 2: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Parameter | Typical Duration | Objective |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours | To assess stability in basic environments. |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours | To mimic oxidative stress. |
| Thermal Stress | 50°C - 80°C | 48 - 168 hours | To evaluate the effect of temperature. |
| Photostability | UV and Visible light exposure | As per ICH Q1B guidelines | To determine light sensitivity. |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation | eLife [elifesciences.org]
- 2. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine.
Synthetic Pathway Overview
The synthesis of this compound can be conceptualized in a three-step process. This pathway involves the initial construction of the substituted tetrahydronaphthalene core, followed by nitration and subsequent reduction to the target amine.
Technical Support Center: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for the synthesis of this sterically hindered aromatic amine:
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Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromo-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene) and an amine source. This method is often preferred for its functional group tolerance and relatively mild conditions.
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Nitration and Reduction: This classic two-step approach involves the nitration of the parent hydrocarbon (1,1,4,4,6,7-hexamethyl-1,2,3,4-tetrahydronaphthalene) to introduce a nitro group at the 2-position, followed by reduction of the nitro group to the desired amine.[1][2]
Q2: What are the main challenges associated with this synthesis?
The primary challenge is the significant steric hindrance around the reaction center, caused by the five methyl groups on the tetrahydronaphthalene core. This can lead to slow reaction rates and low yields. Overcoming this often requires careful optimization of catalysts, ligands, and reaction conditions.
Q3: How do I select the appropriate catalyst, ligand, and base for a Buchwald-Hartwig amination of this substrate?
For sterically hindered aryl halides, the choice of ligand is critical.
-
Ligands: Bulky, electron-rich phosphine ligands are generally required. Popular choices include biarylphosphine ligands like XPhos, SPhos, or RuPhos, and ferrocenyl ligands like DavePhos. These ligands promote the formation of the active monoligated palladium species necessary for coupling with hindered substrates.
-
Catalysts: Palladium pre-catalysts, such as those based on Pd(OAc)₂ or Pd₂(dba)₃, are commonly used in combination with the chosen ligand.[3]
-
Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₂CO₃ or Cs₂CO₃ may be effective with highly active catalyst systems but often result in lower yields for hindered substrates.[3]
Q4: What are the recommended conditions for the reduction of the corresponding nitroaromatic precursor?
Reduction of the nitro group can be achieved through several methods:
-
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and effective method.[2] However, it may not be suitable if other reducible functional groups are present in the molecule.
-
Metal-Acid Reduction: A common and robust method involves using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[1][2] Tin(II) chloride (SnCl₂) is a milder alternative that can be used when sensitive functional groups are present.[2]
Q5: How can I effectively monitor the reaction's progress?
Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the relative amounts of starting material, product, and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst (Buchwald-Hartwig) | Ensure strictly anhydrous and anaerobic (inert atmosphere) conditions, as both oxygen and moisture can deactivate the catalyst.[4] Use a fresh source of palladium pre-catalyst and ligand. |
| Inappropriate Ligand/Base Combination | Screen a variety of bulky phosphine ligands and strong bases. Refer to the parameter screening table below for starting points. |
| Insufficient Reaction Temperature/Time | Due to steric hindrance, higher temperatures (e.g., 80-110°C) and longer reaction times (e.g., 12-24 hours) may be necessary.[3][4] |
| Incomplete Reduction (Nitration/Reduction Route) | Use a more potent reducing agent (e.g., SnCl₂ in place of Fe/HCl) or increase the equivalents of the reducing agent and acid. Extend the reaction time. |
| Poor Quality Starting Materials | Verify the purity of the starting aryl halide or nitro compound using NMR or GC-MS. Impurities can inhibit the catalyst or interfere with the reaction. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Recommended Solution |
| Hydrodehalogenation (Buchwald-Hartwig) | This side reaction, where the aryl halide is reduced to the corresponding hydrocarbon, can compete with amination. Using a bulkier ligand or a less coordinating solvent can sometimes suppress this pathway. |
| Homocoupling of Aryl Halide | This can occur at high temperatures or with high catalyst loading. Try reducing the reaction temperature or the amount of palladium catalyst used. |
| Formation of Di- or Tri-substituted Amines | This is a common issue when using ammonia. To favor the primary amine, use a large excess of ammonia or an ammonia surrogate like benzophenone imine, followed by hydrolysis.[5] |
| Incomplete Nitration or Isomer Formation | During the nitration step, ensure controlled temperature and slow addition of the nitrating agent to maximize the selectivity for the desired isomer. Purify the nitro-intermediate before proceeding to the reduction step. |
Data Presentation
Table 1: Example Screening Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 110 | 24 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 |
| 4 | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 90 | 18 |
Note: Yields are highly substrate-dependent and require experimental determination.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (General Procedure)
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5 equiv.). Evacuate and backfill the tube with the inert gas three times.
-
Solvent and Amine Source: Add anhydrous, degassed solvent (e.g., toluene). If using an ammonia surrogate like benzophenone imine, add it at this stage. If using ammonia gas, it can be bubbled through the solution or added as a solution in a solvent like dioxane.
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at the desired temperature (e.g., 100°C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. If a surrogate was used, acidic hydrolysis will be required to deprotect the amine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitration and Reduction (General Procedure)
Step A: Nitration
-
Setup: Dissolve 1,1,4,4,6,7-hexamethyl-1,2,3,4-tetrahydronaphthalene (1.0 equiv.) in a suitable solvent like dichloromethane or acetic anhydride in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or acetyl nitrate) dropwise while maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 1-3 hours, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture over ice water and extract with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the nitro-intermediate.
Step B: Reduction
-
Setup: To a round-bottom flask, add the purified nitro-intermediate (1.0 equiv.) and a solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the reducing agent (e.g., SnCl₂·2H₂O, 3-5 equiv.) or a mixture of tin powder and concentrated HCl.
-
Reaction: Heat the mixture to reflux (e.g., 70-80°C) for 2-6 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and neutralize it carefully with a strong base (e.g., 6M NaOH) until the solution is alkaline (pH > 10).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the final amine product by column chromatography.[1]
Mandatory Visualizations
Caption: High-level experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low reaction yield.
References
Troubleshooting 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine assay interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the assay of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine.
Frequently Asked Questions (FAQs)
1. Q: I am not seeing a peak for my compound, or the peak is very small. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach is crucial for identifying the root cause.
-
Sample Degradation: Aromatic amines can be susceptible to oxidation. Ensure your sample is fresh and has been stored properly, protected from light and air. Consider preparing a new stock solution.
-
Incorrect Wavelength: If using UV detection, ensure the detector is set to the optimal wavelength for this compound. If the absorbance maximum is unknown, perform a UV scan of a standard solution.
-
Derivatization Failure: If you are using a derivatization step to enhance detection, the reaction may be incomplete.[1] Verify the pH of the reaction buffer, the concentration of the derivatizing agent, and the reaction time and temperature.[1][2]
-
Mass Spectrometry Issues: If using MS detection, check the ionization source parameters. Aromatic amines generally ionize well in positive ion mode.[1] Ensure the correct parent and fragment ions are being monitored.
Below is a troubleshooting workflow for this issue:
2. Q: My chromatographic peak shape is poor (e.g., tailing, fronting, or broad). How can I improve it?
A: Poor peak shape can compromise resolution and lead to inaccurate quantification.[3] Here are common causes and remedies:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The basic amine group can interact with residual silanols on the silica-based column, causing peak tailing.
-
Adjust Mobile Phase pH: Adding a small amount of a basic modifier like ammonium hydroxide to the sample can neutralize the amine, leading to more robust results.[4]
-
Use an Appropriate Column: Consider using a column with end-capping or a different stationary phase designed for basic compounds.
-
-
Mismatched Solvents: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
Table 1: Recommendations for Improving Peak Shape
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with column silanols | Add a basic modifier to the mobile phase (e.g., 0.1% triethylamine) or adjust sample pH.[4] |
| Peak Fronting | Column overload | Dilute the sample and re-inject. |
| Broad Peaks | Slow kinetics, extra-column volume | Increase column temperature, ensure tubing is short and narrow, check for leaks. |
| Split Peaks | Channeling in column, partially blocked frit | Reverse-flush the column; if the problem persists, replace the column. |
3. Q: I am observing significant matrix effects in my LC-MS/MS assay. How can I mitigate this interference?
A: Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.
-
Improve Sample Preparation: The goal is to remove interfering components from the matrix before injection.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[5][6] A polymeric or mixed-mode sorbent can be used to retain the analyte while matrix components are washed away.
-
Supported Liquid Extraction (SLE): An alternative to traditional liquid-liquid extraction that offers high recovery and reproducibility for aromatic amines.[7]
-
-
Optimize Chromatography: Adjusting the HPLC method to chromatographically separate the analyte from the interfering matrix components is a crucial step.[8] This can be achieved by modifying the gradient, changing the column, or altering the mobile phase composition.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.
Below is a general workflow for developing an assay and mitigating matrix effects.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Preparation (from a biological matrix):
-
To 100 µL of the sample, add 300 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the absorbance maximum of the compound (e.g., 280 nm, to be determined).
-
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Protocol 2: Pre-column Derivatization for Fluorescence Detection
For enhanced sensitivity, pre-column derivatization can be employed.[1][2] This protocol uses 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as an example derivatizing agent.
-
Reagent Preparation:
-
Borate Buffer: 0.2 M, pH 9.0.
-
Fmoc-Cl Solution: 1 mg/mL in acetonitrile.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the sample (or standard), 200 µL of borate buffer.
-
Add 200 µL of the Fmoc-Cl solution.
-
Vortex immediately and let the reaction proceed at room temperature for 5 minutes.
-
Add 100 µL of 0.1 M glycine to quench the excess Fmoc-Cl.
-
The sample is now ready for HPLC analysis.
-
-
Chromatographic Conditions (Fluorescence):
-
Use the same HPLC conditions as in Protocol 1.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): ~265 nm (typical for Fmoc derivatives).
-
Emission Wavelength (λem): ~315 nm (typical for Fmoc derivatives).
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
How to prevent degradation of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the compound (e.g., turning yellow or brown) | Oxidation of the aromatic amine group due to exposure to air and/or light. Aromatic amines are susceptible to aerial oxidation, which can lead to the formation of colored impurities.[1] | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or wrapping the container in aluminum foil. Ensure the container is tightly sealed. |
| Inconsistent experimental results or loss of compound activity | Degradation of the compound in solution, potentially due to solvent impurities, improper pH, or exposure to oxidizing agents. Primary aromatic amines can exhibit instability in acidic media.[2][3] | Use high-purity, degassed solvents. If possible, prepare solutions fresh before each experiment. Avoid strong acidic conditions unless required by the protocol, and be aware of potential degradation. Buffer the solution if compatibility is known. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. The tetralin ring is susceptible to oxidation, particularly at the benzylic positions, which can lead to the formation of hydroxylated or carbonylated byproducts.[4][5] | Analyze the sample promptly after preparation. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and under an inert atmosphere.[6] Consider performing a forced degradation study to identify potential degradation products. |
| Poor solubility of the compound over time | Formation of less soluble degradation products or polymers. Oxidation of aromatic amines can sometimes lead to polymerization. | Filter the solution before use if particulates are observed. For critical applications, repurify the compound if significant degradation is suspected. Implement the storage recommendations to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are the oxidation of the aromatic amine and the oxidation of the tetralin ring. The aromatic amine can be oxidized to form nitroso and nitro compounds, or undergo oxidative coupling to form colored impurities. The tetralin structure is susceptible to free-radical oxidation, particularly at the benzylic C-H bonds, which can lead to the formation of hydroperoxides that can further decompose into ketones (tetralones) and alcohols.[5][7][8]
Q2: How should I store the solid compound to ensure its long-term stability?
A2: For long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage.
Q3: What are the best practices for handling solutions of this compound?
A3: Solutions should be prepared using high-purity, degassed solvents. It is best to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial with minimal headspace, protected from light, and at a low temperature (e.g., 4°C or -20°C). For longer-term storage of solutions, freezing at -80°C under an inert atmosphere is advisable.[6]
Q4: Can I use acidic or basic conditions in my experiments with this compound?
A4: Caution should be exercised when using acidic or basic conditions. Aromatic amines can be protonated in acidic solutions, which may affect their reactivity and solubility. Some studies have shown that primary aromatic amines can be less stable in acidic aqueous solutions compared to neutral water.[2][3] Strong bases could potentially deprotonate the amine. The stability of the compound under your specific experimental pH conditions should be verified.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is a highly suitable method for monitoring the stability of the compound and detecting the formation of degradation products. A stability-indicating HPLC method should be developed, which is capable of resolving the parent compound from its potential degradation products.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
Objective: To evaluate the stability of the compound under various storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, DMSO, or relevant experimental buffer)
-
Amber glass vials with Teflon-lined caps
-
HPLC system with UV or MS detector
-
Analytical column suitable for separating aromatic amines (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled chambers/incubators
-
Inert gas (argon or nitrogen)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution. This will be your time-zero sample.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several amber glass vials.
-
For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before capping the vials.
-
Prepare multiple vials for each storage condition to be tested.
-
-
Storage Conditions:
-
Store the vials under a matrix of conditions. Recommended conditions to test include:
-
Refrigerated: 4°C
-
Room Temperature: ~25°C
-
Elevated Temperature: 40°C
-
Light Exposure: Room temperature with exposure to ambient light.
-
Inert vs. Air Atmosphere.
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points. Suggested time points: 0, 24, 48, 72 hours, and 1 week. For long-term stability, extend the time points to months.
-
-
Analytical Method:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
The method should be able to separate the parent peak from any new peaks that may appear due to degradation.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
-
The formula is: % Remaining = (Peak area at time t / Peak area at time 0) * 100.
-
Monitor the formation of any degradation products by observing the appearance and growth of new peaks in the chromatogram.
-
Visualizations
Logical Workflow for Preventing Degradation
Caption: A logical workflow outlining key stages and preventative measures to minimize compound degradation.
Potential Degradation Pathways
Caption: Plausible degradation pathways involving oxidation of the amine and tetralin moieties.
Signaling Pathway: Retinoid-Mediated Alveolar Repair
A derivative of this compound, known as AM80 (Tamibarotene), is a synthetic retinoid. Retinoids play a crucial role in lung alveolar maintenance and repair.[9][10] The following diagram illustrates a simplified signaling pathway relevant to this class of compounds in the context of alveolar regeneration.
Caption: Simplified retinoid signaling pathway leading to alveolar repair, a therapeutic target for related compounds.[11]
References
- 1. Reactions of aromatic amines | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxidation of liquid hydrocarbons; the oxidation of tetralin in the presence of benzol peroxide as a free radical chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Modulation of retinoid signaling: therapeutic opportunities in organ fibrosis and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoic acid in alveolar development, maintenance and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thorax.bmj.com [thorax.bmj.com]
Common pitfalls in the handling of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Disclaimer: The following information is based on data available for structurally similar tetralin derivatives and general principles of handling aromatic amines. Specific data for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is limited. Researchers should always conduct a thorough risk assessment before use and consult any available supplier-specific safety data sheets.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the safe and effective handling of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling this compound?
Based on data for analogous aromatic amines, the primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
-
Potential for Sensitization: Repeated exposure may cause allergic skin reactions in sensitive individuals.
-
Toxicity: Aromatic amines as a class can be toxic if ingested, inhaled, or absorbed through the skin.
Q2: What are the appropriate storage conditions for this compound?
To ensure stability and safety, store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2] Keep the container tightly sealed to prevent moisture absorption and degradation.
Q3: What personal protective equipment (PPE) is recommended when working with this compound?
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Q4: How should I dispose of waste containing this compound?
Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Avoid releasing it into the environment.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, purification, and experimental use of this compound.
Synthesis and Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction; side reactions. | Optimize reaction conditions (temperature, time, catalyst). Ensure purity of starting materials. |
| Difficulty in purification | Presence of closely related impurities. | Employ column chromatography with a suitable solvent system. Recrystallization may also be effective. |
| Product degradation | Exposure to air or light. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Protect from light where necessary. |
Experimental Use
| Problem | Potential Cause | Troubleshooting Steps |
| Poor solubility in aqueous buffers | The compound is likely hydrophobic. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting in aqueous media. Sonication may aid dissolution. |
| Inconsistent experimental results | Compound degradation; inaccurate concentration. | Use freshly prepared solutions. Verify the concentration of stock solutions using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present). |
| Precipitation in cell culture media | Low aqueous solubility; interaction with media components. | Decrease the final concentration of the compound. Use a solubilizing agent, ensuring it does not interfere with the assay. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific experimental setups.
General Protocol for Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a fume hood.
-
Add a suitable volume of an appropriate solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container, protected from light.
General Workflow for a Cell-Based Assay
Caption: General experimental workflow for a cell-based assay.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a tetralin derivative might act as a modulator of a nuclear receptor, a known biological target for some compounds with this scaffold.
References
Technical Support Center: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in successfully scaling up this synthesis.
I. Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process:
-
Nitration: Electrophilic nitration of the precursor, 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, to introduce a nitro group at the 2-position of the aromatic ring.
-
Reduction: Reduction of the resulting nitro compound, 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene, to the desired primary amine.
II. Experimental Protocols
Step 1: Nitration of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Objective: To synthesize 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.
Materials:
-
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled (0-5 °C) mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Reduction of 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene
Objective: To synthesize this compound.
Materials:
-
2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (1M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, create a suspension of 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and wash with water.
-
Make the aqueous layer basic (pH > 10) with 1M NaOH solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Further purification can be achieved by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
III. Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Key Reagents | 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, HNO₃, H₂SO₄ | 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene, Fe, NH₄Cl |
| Solvent | Dichloromethane | Ethanol/Water |
| Temperature | 0-10 °C | 80-90 °C (Reflux) |
| Typical Reaction Time | 1-2 hours | 2-4 hours |
| Expected Yield (Lab Scale) | 75-85% | 80-90% |
| Purification Method | Column Chromatography/Recrystallization | Column Chromatography/Salt Recrystallization |
IV. Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety concern when scaling up the nitration step? A1: The most significant safety concern is thermal runaway. Nitration is a highly exothermic reaction.[1][2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to a rapid increase in temperature, potentially causing uncontrolled side reactions or even an explosion. It is crucial to have robust temperature control, slow addition of nitrating agents, and an emergency cooling plan in place.
Q2: I am observing the formation of multiple products in the nitration step. What could be the cause? A2: The formation of multiple products is likely due to either over-nitration (dinitration) or the formation of regioisomers. The methyl group on the aromatic ring is an activating group, and the positions ortho and para to it are susceptible to nitration. To minimize this, maintain a low reaction temperature (0-5 °C) and use a controlled stoichiometry of the nitrating agent.
Q3: The reduction of the nitro group is sluggish and incomplete. What can I do? A3: Incomplete reduction can be due to several factors. The steric hindrance from the adjacent methyl and gem-dimethyl groups can slow down the reaction. Ensure that the iron powder is finely divided and activated. Increasing the equivalents of iron and prolonging the reaction time at reflux can help drive the reaction to completion. Also, ensure efficient stirring to maintain a good suspension of the reagents. For very stubborn reductions, catalytic hydrogenation (e.g., H₂/Pd/C) could be an alternative, but care must be taken as other functional groups might be sensitive.[3][4]
Q4: How can I purify the final amine product effectively on a large scale? A4: On a large scale, column chromatography can be cumbersome. A practical approach is to perform an acid-base extraction. The amine is basic and can be extracted into an acidic aqueous layer. After separating the layers, the aqueous layer is basified, and the purified amine can be re-extracted with an organic solvent. Alternatively, forming a salt of the amine (e.g., by adding HCl in an appropriate solvent) can facilitate purification by crystallization.
Troubleshooting Guide: Low Yield in Nitration
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient nitrating agent or reaction time. | Increase the equivalents of the nitrating agent slightly (e.g., to 1.2 eq). Extend the reaction time and monitor closely by TLC. |
| Low reaction temperature. | While crucial for selectivity, if the reaction is too cold, it may not proceed. Ensure the temperature is maintained within the 0-10 °C range. | |
| Formation of significant byproducts | Over-nitration due to high temperature. | Improve cooling efficiency. Ensure the nitrating mixture is added slowly and dropwise to prevent temperature spikes. |
| Undesired regioisomer formation. | Lowering the reaction temperature can sometimes improve regioselectivity. | |
| Product loss during workup | Incomplete extraction. | Ensure thorough extraction with an appropriate organic solvent. Perform multiple extractions if necessary. |
| Decomposition during quenching. | Quench the reaction mixture slowly by pouring it onto a large amount of crushed ice to dissipate the heat effectively. |
Troubleshooting Guide: Incomplete Reduction or Side Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction of the nitro group | Inactive reducing agent. | Use fresh, finely powdered iron. Pre-activating the iron with dilute HCl might be beneficial. |
| Poor solubility of the nitro compound. | Ensure a suitable solvent system is used. A co-solvent might be necessary to improve solubility. | |
| Insufficient amount of reducing agent. | Increase the equivalents of the iron powder (e.g., up to 10 eq for difficult reductions). | |
| Formation of hydroxylamine or azo/azoxy side products | Reaction conditions are not optimal. | Ensure the reaction is heated to a sufficient temperature (reflux) to drive the reduction to completion. Using a proton source like ammonium chloride is crucial. |
| Choice of reducing agent. | Metal/acid reductions like Fe/NH₄Cl are generally good at complete reduction. If issues persist, consider other systems like SnCl₂/HCl. Avoid using LiAlH₄ for aromatic nitro reductions as it can lead to azo compounds.[5][6] | |
| Difficulty in isolating the product | Emulsion formation during workup. | Add brine during the extraction to help break up emulsions. Filtering the mixture through Celite before extraction can also help. |
V. Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of the target amine.
Troubleshooting Logic for Scale-Up
Caption: Key troubleshooting points for scaling up the synthesis.
References
Validation & Comparative
An In-depth Look at Retinoid X Receptor Agonists and Related Compounds
In the landscape of nuclear receptor-targeted therapies, Retinoid X Receptor (RXR) agonists, also known as rexinoids, have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comparative analysis of key rexinoids and related compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their chemical properties, biological activities, and underlying mechanisms of action. While direct experimental data for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is not extensively available in public literature, this analysis will draw upon data from structurally similar and well-characterized compounds to infer its potential activity profile.
Introduction to Rexinoids and their Mechanism of Action
Rexinoids are a class of synthetic retinoids that selectively bind to and activate Retinoid X Receptors (RXRs).[1][2] RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[2][3] There are three subtypes of RXR: RXRα, RXRβ, and RXRγ.[4] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[3][4] This heterodimerization is key to their function, as the activated complex binds to specific DNA sequences called hormone response elements (HREs) to modulate the transcription of target genes.[3] The selective activation of RXRs by rexinoids can lead to various therapeutic effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities.[1]
Comparative Data of Selected Rexinoids
To provide a clear comparison, the following table summarizes the key properties of Bexarotene, a well-established RXR agonist, and other relevant compounds.
| Compound | Chemical Structure | Receptor Selectivity | Potency (EC50) | Key Biological Activities | Therapeutic Indications |
| Bexarotene | [Image of Bexarotene structure] | RXR selective | ~25 nM (RXRα) | Induces apoptosis, inhibits cell growth | Cutaneous T-Cell Lymphoma (CTCL)[2][5] |
| Tazarotene | [Image of Tazarotene structure] | RARβ and RARγ selective | Not applicable for RXR | Modulates keratinocyte differentiation | Psoriasis, Acne[6] |
| LG100268 | [Image of LG100268 structure] | RXR selective | ~3 nM | Potent RXR agonist | Investigational |
| SR11237 | [Image of SR11237 structure] | Pan-RXR agonist | ~16 nM | Induces apoptosis in cancer cells | Investigational |
| Hypothetical Profile: this compound | [Image of target compound structure] | Predicted RXR selective | Unknown | Predicted to have rexinoid activity | None |
Note: The profile for this compound is hypothetical and based on structural similarity to known rexinoids.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare rexinoids.
Receptor Transactivation Assay
This assay measures the ability of a compound to activate a specific nuclear receptor and induce the expression of a reporter gene.
Objective: To determine the potency and selectivity of a compound as a receptor agonist.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids for the receptor of interest (e.g., full-length human RXRα)
-
Reporter plasmid containing a receptor-specific response element upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compounds
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on cell proliferation and viability.
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., CTCL cell line)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate reader
Procedure:
-
Seed cancer cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of the test compound.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the key signaling pathway for rexinoids and a typical experimental workflow for their evaluation.
Caption: Retinoid X Receptor (RXR) Signaling Pathway.
Caption: Typical Drug Discovery Workflow for Rexinoids.
Structure-Activity Relationship (SAR) and Future Directions
The chemical structure of a rexinoid is critical to its activity and selectivity. The tetrahydronaphthalene scaffold, present in Bexarotene and the target compound, is a key feature for RXR binding. The nature and position of substituents on this scaffold can significantly influence potency and pharmacokinetic properties. For instance, the carboxylic acid group in Bexarotene is crucial for its activity. The amine group in this compound suggests it may have different polarity and binding characteristics compared to Bexarotene, which could affect its biological profile.
Future research should focus on synthesizing and evaluating novel rexinoids with improved selectivity and reduced side effects. A thorough investigation of the structure-activity relationships will be instrumental in designing the next generation of RXR-targeted therapies for cancer and other diseases. The experimental protocols and comparative data presented in this guide provide a solid foundation for such endeavors.
References
- 1. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bexarotene - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Tazarotene - Wikipedia [en.wikipedia.org]
Validating the Biological Activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Comparative Guide to its Role as a Retinoid X Receptor Agonist
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the biological activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a key structural component of the potent Retinoid X Receptor (RXR) agonist, Bexarotene. Due to the limited availability of published data on the isolated amine, this guide will focus on the well-documented biological activity of Bexarotene and its analogues, providing a framework for understanding the potential therapeutic applications of this chemical scaffold. We will objectively compare the performance of Bexarotene with other RXR agonists, supported by experimental data, and provide detailed protocols for key validation assays.
Introduction to the Tetrahydronaphthalene Scaffold and RXR Agonism
The this compound moiety forms the core of Bexarotene, a third-generation retinoid that selectively activates Retinoid X Receptors (RXRs).[1] RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2] Upon activation by a ligand, RXRs can form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to modulate the transcription of target genes.[3] This mechanism of action has led to the clinical use of Bexarotene in the treatment of Cutaneous T-Cell Lymphoma (CTCL).[1][2]
This guide will explore the biological activity of this structural class by comparing Bexarotene with other synthetic RXR agonists, providing valuable insights for researchers interested in the development of novel therapeutics targeting the RXR pathway.
Comparative Analysis of RXR Agonist Activity
The potency and efficacy of RXR agonists are typically evaluated through a series of in vitro assays, including reporter gene assays, competitive binding assays, and cell proliferation assays. The following tables summarize the quantitative data for Bexarotene and its analogues in comparison to other known RXR agonists.
Table 1: RXR Agonist Activity in Luciferase Reporter Assays
A common method to assess the transcriptional activation of RXRs is the luciferase reporter assay. In this assay, cells are transfected with a plasmid containing a luciferase gene under the control of an RXR response element (RXRE). The luminescence produced upon addition of a substrate is proportional to the level of RXR activation by the test compound. The half-maximal effective concentration (EC50) is a measure of the compound's potency.
| Compound | Receptor Subtype | EC50 (nM) | Cell Line | Reference |
| Bexarotene | RXRα | 33 | CV-1 | [4] |
| RXRβ | 24 | CV-1 | [4] | |
| RXRγ | 25 | CV-1 | [4] | |
| Bexarotene Analog 33 | RXR | 17 | KMT2A-MLLT3 | [3] |
| Bexarotene Analog 35 | RXR | 1.3 | KMT2A-MLLT3 | [3] |
| Bexarotene Analog 37a | RXR | 24.2 | KMT2A-MLLT3 | [3] |
| LG100268 | RXRα,β,γ | 3-4 | CV-1 | [5] |
| CD3254 | RXR | 13 ± 3 | HCT-116 | [5] |
| 9-cis-Retinoic Acid | RXRα,β,γ | - | - | [5] |
Table 2: Anti-proliferative Activity of RXR Agonists
The therapeutic potential of RXR agonists in cancer is often assessed by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that causes a 50% reduction in cell viability.
| Compound | Cell Line | IC50 (nM) | Assay Duration | Reference |
| Bexarotene | KMT2A-MLLT3 | >1000 (in the presence of 100 nM ATRA) | 96 h | [3] |
| Bexarotene Analog 33 | KMT2A-MLLT3 | >1000 (in the presence of 100 nM ATRA) | 96 h | [3] |
| Bexarotene Analog 35 | KMT2A-MLLT3 | >1000 (in the presence of 100 nM ATRA) | 96 h | [3] |
| Bexarotene Analog 37a | KMT2A-MLLT3 | >1000 (in the presence of 100 nM ATRA) | 96 h | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
RXR Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the Retinoid X Receptor and induce the expression of a reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
RXRE-luciferase reporter plasmid
-
RXR expression plasmid (e.g., pSG5-hRXRα)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white, clear-bottom plates
-
Test compounds (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Prepare a transfection mix containing the RXRE-luciferase reporter plasmid, RXR expression plasmid, and Renilla luciferase control plasmid according to the manufacturer's protocol for the chosen transfection reagent. Add the transfection mix to the cells and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the transfection medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 9-cis-Retinoic Acid). Incubate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable software.
Cell Proliferation (WST-1) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., KMT2A-MLLT3)
-
Cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 96 hours).
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours, or until a color change is visible.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualizing the RXR Signaling Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of Retinoid X Receptor (RXR) activation.
Caption: Experimental workflow for an RXR luciferase reporter gene assay.
Conclusion
References
Hypothetical Efficacy Comparison: 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine versus Bexarotene
Disclaimer: There is currently no publicly available scientific literature or experimental data on the biological activity, efficacy, or mechanism of action of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. The following comparison is a hypothetical guide based on the structural similarities of this compound to known Retinoid X Receptor (RXR) modulators. Bexarotene, a well-characterized RXR agonist, is used here as a representative alternative for the purpose of illustrating a comparative framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic compound belonging to the tetralin class of molecules. While its specific biological targets are unknown, its structural features, particularly the tetramethyl-tetrahydronaphthalene backbone, are present in known modulators of nuclear receptors, such as the Retinoid X Receptors (RXRs).
Bexarotene is a third-generation retinoid that selectively activates RXRs.[1] It is an approved antineoplastic agent for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Bexarotene's mechanism of action involves binding to RXRs, which then form heterodimers with other nuclear receptors to regulate gene expression related to cell differentiation, proliferation, and apoptosis.[2][3]
This guide provides a hypothetical comparison of the potential efficacy of this compound with the established efficacy of Bexarotene, assuming the former also acts as an RXR modulator.
Quantitative Data Summary
Due to the absence of data for this compound, the following table presents efficacy data for Bexarotene in the treatment of Cutaneous T-Cell Lymphoma (CTCL). This serves as a benchmark for the type of data required for a comprehensive comparison.
| Parameter | This compound | Bexarotene |
| Compound Type | Tetralin derivative (Hypothesized RXR modulator) | Third-generation retinoid (Selective RXR agonist) |
| Indication | Unknown | Cutaneous T-Cell Lymphoma (CTCL)[1] |
| Overall Response Rate (ORR) | Data not available | 45% - 70.3% in advanced-stage CTCL[4] |
| Complete Response (CR) Rate | Data not available | 26% in a long-term study |
| Partial Response (PR) Rate | Data not available | 45% in a long-term study |
| Median Time to Response | Data not available | 58 days[5] |
| Median Duration of Response | Data not available | 299 days[4] |
| Common Adverse Events | Data not available | Hypertriglyceridemia (79%), Hypercholesterolemia (71%), Hypothyroidism (52%) |
Signaling Pathway Diagram
The diagram below illustrates the general signaling pathway of Retinoid X Receptor (RXR) agonists like Bexarotene. In the absence of a ligand, RXR forms a heterodimer with another nuclear receptor (e.g., RAR, VDR, TR) and binds to a specific DNA sequence (response element) along with a corepressor complex, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of the corepressor and recruitment of a coactivator complex, which initiates the transcription of target genes involved in cell differentiation, apoptosis, and other cellular processes.[6][7]
Caption: Retinoid X Receptor (RXR) Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of compound efficacy. Below are representative experimental protocols based on clinical trials of Bexarotene for CTCL.
Objective: To assess the efficacy and safety of the compound in patients with refractory advanced-stage CTCL.
Study Design:
-
Phase: II-III multinational, open-label, single-arm trial.[4]
-
Patient Population: Patients with biopsy-confirmed CTCL in advanced stages (IIB-IVB) who are refractory to at least one prior systemic therapy.[4]
Treatment Protocol:
-
Dosage and Administration: The recommended initial oral dose of Bexarotene is 300 mg/m²/day, administered as a single daily dose with a meal.[2] Dose adjustments may be made based on individual patient tolerance and response.[2]
-
Treatment Duration: Treatment is continued as long as the patient derives benefit.[2]
Efficacy Assessment:
-
Primary Endpoint: Clinical complete and partial response rates.[4]
-
Secondary Endpoints: Improvements in overall body-surface area involvement, lesion surface area, adenopathy, cutaneous tumors, pruritus, and quality of life.[4]
-
Assessment Schedule: Efficacy is assessed at baseline and at regular intervals throughout the treatment period.
Safety and Monitoring:
-
Baseline Assessments: Complete blood count (CBC) with differential, liver function tests (LFTs), fasting lipid panel (triglycerides and cholesterol), and thyroid function tests (TSH and free T4) are performed at baseline.[8][9]
-
Ongoing Monitoring:
-
Adverse Event Management: Dose modifications or discontinuation of treatment may be required for management of toxicities such as hyperlipidemia and hypothyroidism.[2]
Conclusion
While there is no available data on the efficacy of this compound, its structural resemblance to known RXR modulators suggests a potential for similar biological activity. The established efficacy and detailed experimental protocols for the RXR agonist Bexarotene provide a valuable framework for the future investigation and potential comparison of this and other novel tetralin-based compounds. Further preclinical and clinical studies are necessary to determine the actual therapeutic potential and safety profile of this compound.
References
- 1. Bexarotene - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Long‐term efficacy and safety of bexarotene for Japanese patients with cutaneous T‐cell lymphoma: The results of a phase 2 study (B‐1201) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 7. Retinoid X receptor - Proteopedia, life in 3D [proteopedia.org]
- 8. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 9. uhs.nhs.uk [uhs.nhs.uk]
Comparative Analysis of 2-Aminotetralin Derivatives: A Guide to Understanding Cross-Reactivity and Structure-Activity Relationships
A notable scarcity of publicly available biological data exists for the specific compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. To provide a valuable and relevant comparative guide for researchers, scientists, and drug development professionals, this document will focus on the broader, well-studied class of 2-aminotetralin derivatives. This chemical scaffold is the core of numerous pharmacologically active compounds, and its derivatives exhibit a wide range of activities and cross-reactivities at various G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.
The 2-aminotetralin structure represents a constrained phenethylamine, a common motif in neurotransmitters. This structural rigidity allows for detailed exploration of the structure-activity relationships (SAR) that govern receptor binding and functional outcomes. Modifications to the aromatic ring, the amino group, and the tetralin ring itself can dramatically alter a compound's affinity, selectivity, and efficacy (i.e., whether it acts as an agonist, antagonist, partial agonist, or inverse agonist).
I. Cross-Reactivity Profile of 2-Aminotetralin Derivatives
The 2-aminotetralin scaffold is a versatile pharmacophore that can be tailored to target different receptor systems. The substitution pattern on the molecule is the primary determinant of its receptor interaction profile.
Serotonin (5-HT) Receptor Interactions
Many 2-aminotetralin derivatives show high affinity for serotonin receptors, particularly the 5-HT1A subtype. The prototypical example is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent and selective 5-HT1A receptor agonist.[1][2] The hydroxyl group at the 8-position and the N,N-dipropyl substitution are key for this activity.[3] Modifications at the 5-position of the tetralin ring have also been explored, leading to compounds with affinity for both 5-HT1A and 5-HT7 receptors.[4] The stereochemistry at the 2-position is also crucial, with the (S)-enantiomer often showing higher affinity for 5-HT1A receptors.[5]
Dopamine (D) Receptor Interactions
Hydroxylation or methoxylation at the 5- or 7-position of the 2-aminotetralin ring often confers affinity for dopamine D2-like receptors (D2, D3, and D4). N,N-dipropyl substitution is frequently optimal for potent D2 receptor agonism.[3] Some derivatives exhibit a preference for the D3 receptor over the D2 receptor, which is an area of interest for developing medications with fewer side effects.
Adrenergic (α) Receptor Interactions
Recent studies have shown that 5-substituted-2-aminotetralin (5-SAT) derivatives can act as potent ligands for α2-adrenergic receptors.[6][7] Depending on the substitution, these compounds can act as partial agonists at α2A-adrenergic receptors while behaving as inverse agonists at α2C-adrenergic receptors, demonstrating a novel pharmacological profile.[6][7]
II. Comparative Quantitative Data
The following tables summarize the binding affinities (Ki), potencies (EC50), and efficacies (Emax) of selected 2-aminotetralin derivatives at various receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinities (Ki, nM) of 2-Aminotetralin Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT7 | Reference(s) |
| (R,S)-8-OH-DPAT | 0.4 - 1.0 | >1000 | >1000 | 466 | [1][5] |
| (R)-8-OH-DPAT | 0.47 | - | - | - | [1] |
| (S)-8-OH-DPAT | 0.64 | - | - | - | [1] |
| 5-CT | 2.5 | 5.3 | 0.82 | - | [5] |
| (2S)-5-PAT | 12 | 23 | 1.1 | - | [5] |
| (2S)-FPT | 4.6 | 6.2 | 0.6 | - | [5] |
| (2S)-CPT | 3.5 | 3.1 | 0.3 | - | [5] |
Table 2: Binding Affinities (Ki, nM) and Functional Data of 2-Aminotetralin Derivatives at Dopamine Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | Functional Activity | Reference(s) |
| (+)-UH 232 | 160 | 40 | Partial D3 Agonist | |
| 7-OH-DPAT | 10 | 1 | D3-preferring Agonist | |
| N-0437 | 0.5 | 0.2 | D2/D3 Agonist | |
| 5-OH-DPAT | 1.2 | 0.3 | D2/D3 Agonist |
Table 3: Binding Affinities (Ki, nM) and Functional Data of 5-Substituted-2-Aminotetralins at α2-Adrenergic Receptors
| Compound (S-enantiomer) | α2A Ki (nM) | α2C Ki (nM) | α2A EC50 (nM) | α2A Emax (%) | α2C IC50 (nM) | α2C Imax (%) | Reference(s) |
| 5-PAT | 1.8 | 5.4 | 1.3 | 25 | 2.9 | -32 | [6][7] |
| FPT | 0.4 | 1.6 | 0.3 | 49 | 1.2 | -34 | [6][7] |
| CPT | 1.1 | 3.3 | 0.8 | 53 | 1.7 | -38 | [6][7] |
| PFPT | 1.5 | 0.5 | 1.1 | 51 | 0.7 | -35 | [6][7] |
III. Experimental Protocols
The data presented in this guide are typically generated using two key types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).
-
A specific radioligand for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2, [3H]Rauwolscine for α2-adrenergic receptors).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound are incubated together in the assay buffer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation Assay)
This assay determines the functional effect of a compound on a receptor by measuring changes in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a common second messenger.
Objective: To determine the potency (EC50 or IC50) and efficacy (Emax or Imax) of a test compound.
Materials:
-
Intact cells expressing the receptor of interest.
-
Test compounds at various concentrations.
-
A cAMP assay kit (e.g., based on HTRF, FRET, or luminescence).
-
For Gi/o-coupled receptors, an adenylyl cyclase stimulator (e.g., forskolin).
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate.
-
Compound Addition:
-
For Gs-coupled receptors (stimulatory): Test compounds are added to the cells.
-
For Gi/o-coupled receptors (inhibitory): Cells are co-incubated with forskolin and the test compounds.
-
-
Incubation: The cells are incubated to allow for receptor activation and changes in cAMP levels.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using the chosen assay kit.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum effect (Emax or Imax).
IV. Visualizations
Signaling Pathways
The 2-aminotetralin derivatives discussed here primarily interact with GPCRs that couple to either Gs or Gi/o proteins, leading to the modulation of adenylyl cyclase and intracellular cAMP levels.
Caption: Simplified signaling pathways for Gs and Gi/o-coupled GPCRs.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
V. Conclusion
The 2-aminotetralin scaffold serves as a foundational structure for a diverse range of pharmacologically active molecules. The cross-reactivity and functional profile of these derivatives are intricately linked to their substitution patterns. A thorough understanding of the structure-activity relationships within this chemical class is essential for the rational design of novel ligands with desired selectivity and efficacy for various GPCR targets. The experimental protocols outlined in this guide provide a basis for the continued exploration and characterization of these and other novel compounds in drug discovery and development.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. 8-Hydroxy-DPAT hydrobromide | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide to Structure-Activity Relationships of Tetrahydronaphthalene Analogs as Nuclear Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene scaffold. While specific SAR studies on 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine were not extensively available in the public domain, this guide focuses on a closely related and well-studied series of analogs of Bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid). These compounds share the same core tetrahydronaphthalene structure and are potent modulators of Retinoid X Receptors (RXRs), key regulators of numerous physiological processes.
The data presented herein is compiled from studies investigating novel Bexarotene analogs for their potential as selective RXR agonists.[1][2] This guide will facilitate the understanding of how structural modifications to the core scaffold influence biological activity, providing valuable insights for the design of next-generation nuclear receptor modulators.
Comparative Biological Activity of Bexarotene Analogs
The following table summarizes the in vitro activity of various Bexarotene analogs. The primary measure of activity is the EC50 value, which represents the concentration of the compound that elicits a half-maximal response in a given assay. The data is derived from studies evaluating the ability of these compounds to activate RXR-mediated gene transcription.
| Compound | Structure | RXRα EC50 (nM)[1] | Notes |
| Bexarotene (1) | 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid | 25 | FDA-approved drug for cutaneous T-cell lymphoma (CTCL).[1][2] |
| Analog 2 | 4-{[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]sulfanyl}benzoic acid | 15 | Demonstrates potent RXR agonism.[1] |
| Analog 3 | 4-{[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}benzoic acid | >1000 | Reduction of the vinyl linker leads to a significant loss of activity.[1] |
| Analog 4 | 4-{[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]sulfonyl}benzoic acid | >1000 | Oxidation of the sulfur linker results in a loss of potency.[1] |
| Analog 5 | 3-Fluoro-4-{[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]sulfanyl}benzoic acid | 10 | Addition of a fluoro group at the 3-position of the benzoic acid enhances activity.[1] |
| Analog 6 | 2-Fluoro-4-{[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]sulfanyl}benzoic acid | 20 | A fluoro group at the 2-position provides activity similar to Bexarotene.[1] |
Experimental Protocols
The quantitative data presented above was primarily generated using a Human Embryonic Kidney (HEK293) cell-based RXR-responsive element (RXRE)-mediated transcriptional reporter assay.
RXRE-Luciferase Reporter Assay
Objective: To determine the potency (EC50) of compounds in activating RXR-mediated gene transcription.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently co-transfected with two plasmids:
-
An expression vector for human RXRα (e.g., pSG5-hRXRα).
-
A reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds (Bexarotene and its analogs). A vehicle control (e.g., ethanol) is also included.
-
Luciferase Assay: After a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The normalized luciferase activity is plotted against the compound concentration, and the EC50 values are calculated using a sigmoidal dose-response curve fit.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and the experimental workflow for evaluating the activity of the tetrahydronaphthalene analogs.
Caption: RXR-RAR heterodimer signaling pathway activated by an RXR agonist.
Caption: Experimental workflow for the RXRE-luciferase reporter assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine against a Known EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine against the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Erlotinib. Due to the novelty of this compound, this document outlines a proposed experimental framework for its evaluation and presents the established performance of Erlotinib for a direct comparison.
Data Presentation: Inhibitory Activity against EGFR
The following table summarizes the inhibitory potency of Erlotinib against EGFR and provides a template for the experimental evaluation of this compound.
| Compound | Target | Assay Type | IC50 (nM) |
| Erlotinib | EGFR | Cell-free kinase assay | 2[1][2][3][4] |
| EGFR | Cell-based autophosphorylation assay | 20[2][3][4] | |
| This compound | EGFR | Cell-free kinase assay | Data not yet available |
| EGFR | Cell-based autophosphorylation assay | Data not yet available |
Experimental Protocols
A detailed methodology for determining the inhibitory activity of the test compound against EGFR is provided below.
EGFR Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[5]
-
Test compound (this compound) and Erlotinib (positive control) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[5]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and Erlotinib in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 1 µl of the diluted compound or vehicle (DMSO control).[5]
-
Add 2 µl of recombinant EGFR enzyme to each well.[5]
-
Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.[5] The ATP concentration should be near the Km for EGFR.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based EGFR Autophosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation in intact cells.
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
Test compound and Erlotinib dissolved in DMSO
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Anti-phospho-EGFR and total-EGFR antibodies
-
ELISA or Western blot reagents
Procedure:
-
Seed A431 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or Erlotinib for a specified period (e.g., 2 hours).
-
Stimulate the cells with EGF for a short period (e.g., 10 minutes) to induce EGFR autophosphorylation.
-
Lyse the cells and determine the levels of phosphorylated EGFR and total EGFR using an ELISA or Western blot.
-
Normalize the phosphorylated EGFR signal to the total EGFR signal.
-
Calculate the percent inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated control and determine the IC50 value.
Visualization of the EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade, which is a critical pathway in cell proliferation, survival, and differentiation.[6][7] Inhibition of this pathway is a key strategy in cancer therapy.
Caption: EGFR signaling pathway and points of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. promega.com [promega.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Head-to-head comparison of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine with other probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, fluorescent probes are indispensable tools for visualizing and quantifying the roles of key molecules. Retinoids, derivatives of vitamin A, are critical signaling molecules that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their signaling is primarily mediated by retinoic acid receptors (RARs) and cellular retinoic acid-binding proteins (CRABPs). Understanding the dynamics of retinoid signaling is crucial for research in developmental biology, oncology, and dermatology. This guide provides a comparative overview of fluorescent probes designed to interrogate the retinoid signaling pathway.
While direct experimental data for the novel compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is not publicly available, its core structure, featuring a tetrahydronaphthalene scaffold, bears a strong resemblance to known synthetic retinoids. This structural similarity suggests its potential as a fluorescent probe for studying RARs and CRABPs. This guide will therefore use this compound as a hypothetical candidate, "Probe X," and compare its potential performance metrics against well-characterized, commercially available fluorescent retinoid probes, namely the LightOx series (e.g., LightOx14) and DC271/DC360 .
Quantitative Performance Comparison
The efficacy of a fluorescent probe is determined by its photophysical properties and its biological activity. Key parameters include molar extinction coefficient (a measure of how strongly the molecule absorbs light), quantum yield (the efficiency of fluorescence), and binding affinity (how tightly it binds to its target). The following table summarizes these properties for established retinoid probes. For "Probe X," the values remain hypothetical, representing target benchmarks for a viable probe.
| Probe | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (Φ) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Binding Affinity (Kd) to CRABPII (nM) |
| Probe X (Hypothetical) | > 20,000 | > 0.5 | ~350-400 | ~450-550 | < 50 |
| LightOx Probes | Not explicitly reported | Solvent-dependent | ~350-405[1] | Solvent-dependent (e.g., ~460 nm in non-polar environments)[1] | High affinity for RARs and CRABPII[1] |
| DC271 | Not explicitly reported | Solvent-dependent[2] | 351 (in DMSO)[2] | 442 (in DMSO)[2] | 42[2] |
| DC360 | Not explicitly reported | Not explicitly reported | ~340[3] | ~460 (when bound to CRABPII)[3] | 34.0 ± 2.5[3] |
Signaling Pathway and Experimental Workflows
To effectively utilize these probes, a clear understanding of the retinoic acid signaling pathway and the experimental workflows for probe characterization is essential.
Retinoic Acid Signaling Pathway
Retinoic acid (RA) signaling is a complex process involving cellular uptake, binding to carrier proteins, and ultimately, the regulation of gene expression in the nucleus.
Caption: Overview of the retinoic acid signaling pathway.
Experimental Workflow for Probe Evaluation
The characterization of a novel fluorescent probe involves a series of experiments to determine its photophysical properties, binding affinity, and utility in cellular imaging.
Caption: A typical workflow for the evaluation of a new fluorescent probe.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of fluorescent probes. Below are protocols for key experiments in the evaluation of retinoid probes.
Protocol 1: Competitive Binding Assay using Fluorescence
This assay determines the binding affinity of a non-fluorescent compound by measuring its ability to displace a fluorescent probe from its target protein (e.g., CRABPII).[4][5]
Materials:
-
Purified CRABPII protein
-
Fluorescent retinoid probe (e.g., DC271 or a LightOx probe)
-
Test compound (e.g., "Probe X" or other unlabeled retinoids)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, non-binding surface plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the fluorescent probe and CRABPII to each well.
-
Add the different concentrations of the test compound to the wells. Include control wells with no test compound.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.
-
A decrease in fluorescence intensity indicates that the test compound is displacing the fluorescent probe from the binding site of CRABPII.
-
Plot the fluorescence intensity against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe).
-
The binding affinity (Ki) of the test compound can then be calculated from the IC50 value.
Protocol 2: Live-Cell Imaging with Fluorescent Retinoid Probes
This protocol outlines the steps for visualizing the subcellular localization of a fluorescent retinoid probe in live cells.
Materials:
-
Cells of interest (e.g., human keratinocytes) cultured on glass-bottom dishes or coverslips
-
Fluorescent retinoid probe stock solution (in DMSO)
-
Cell culture medium
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Culture the cells to the desired confluency on imaging-suitable plates or coverslips.
-
Prepare a working solution of the fluorescent retinoid probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubate the cells for the desired labeling time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
(Optional) Wash the cells with fresh, pre-warmed medium to remove any unbound probe.
-
Image the cells using a confocal microscope. Use the appropriate laser line to excite the probe and set the emission detector to capture the fluorescence signal.
-
Acquire images at different z-planes to determine the subcellular localization of the probe.
Conclusion
The ideal fluorescent probe for studying retinoid signaling should possess a combination of high molar extinction coefficient, high quantum yield, and strong, specific binding to its target proteins. While this compound ("Probe X") remains a hypothetical candidate, its structural similarity to known retinoids makes it an intriguing subject for future investigation. For this compound to be a valuable tool for researchers, its performance would need to be comparable to or exceed that of established probes like the LightOx series and DC271/DC360. The experimental protocols provided in this guide offer a framework for the systematic evaluation of "Probe X" and other novel retinoid analogs, paving the way for the development of next-generation tools to unravel the complexities of retinoid signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and photophysical properties of extended π conjugated naphthalimides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Reproducible Experimental Data for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
A comprehensive search of scientific literature and chemical databases reveals a significant lack of published, reproducible experimental data for the compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. This scarcity of information prevents the creation of a detailed comparison guide as requested, as there are no established experimental protocols, quantitative performance data, or defined signaling pathways to analyze or compare with alternative compounds.
The absence of data suggests that this specific pentamethylated aminotetralin is not a widely studied or commercially available compound. While related tetralin derivatives have been investigated for various biological activities, the specific substitution pattern of this compound does not appear in current research or chemical catalogs.
Alternative for Comparison: The Well-Characterized Retinoid X Receptor Agonist, Bexarotene
Given the lack of information on the requested compound, we propose a comparative guide on a structurally related and extensively studied therapeutic agent: Bexarotene . Bexarotene (Targretin) is a member of the tetralin chemical class and features a tetramethyl-tetrahydronaphthalene core. It is a selective retinoid X receptor (RXR) agonist and has a well-documented history of use in cancer therapy, particularly for cutaneous T-cell lymphoma (CTCL). The wealth of available data on Bexarotene allows for a thorough and objective comparison of its performance with other therapeutic alternatives.
This guide will provide a detailed comparison of Bexarotene with other systemic therapies for CTCL, focusing on efficacy, safety, and mechanism of action, supported by data from clinical trials.
Comparative Efficacy of Bexarotene in Cutaneous T-Cell Lymphoma
The following table summarizes the overall response rates of Bexarotene compared to other systemic treatments for CTCL.
| Therapeutic Agent | Mechanism of Action | Overall Response Rate (ORR) | Reference |
| Bexarotene | Retinoid X Receptor (RXR) Agonist | 45-54% | Clinical Trial Data |
| Vorinostat | Histone Deacetylase (HDAC) Inhibitor | 24-30% | Clinical Trial Data |
| Romidepsin | Histone Deacetylase (HDAC) Inhibitor | 34-38% | Clinical Trial Data |
| Mogamulizumab | CCR4 Monoclonal Antibody | 28-37% | Clinical Trial Data |
| Brentuximab Vedotin | CD30-Directed Antibody-Drug Conjugate | 56-67% (in CD30+ CTCL) | Clinical Trial Data |
Experimental Protocols
Protocol 1: Evaluation of Apoptosis Induction by Bexarotene in CTCL Cells
This protocol outlines a standard method to quantify the apoptotic effect of Bexarotene on CTCL cell lines (e.g., MyLa, HuT78).
-
Cell Culture: Culture CTCL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/well in 6-well plates. Treat cells with varying concentrations of Bexarotene (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Apoptosis Assay: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare with the vehicle control.
Visualizing the Bexarotene Signaling Pathway
The following diagram illustrates the mechanism of action of Bexarotene through the Retinoid X Receptor (RXR) signaling pathway.
Unveiling the Target Engagement of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to facilitate the confirmation of target engagement for the novel compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Due to the limited publicly available data on this specific molecule, we present a focused, hypothesis-driven approach. Based on its structural similarity to known synthetic retinoids, we postulate that its primary biological targets are the Retinoic Acid Receptors (RARs) and/or the Retinoid X Receptors (RXRs), which are key regulators of cellular processes.
To establish a robust framework for investigation, this document compares the hypothetical performance of "Penta-amine" (a shorthand for the compound of interest) against well-characterized, selective, and pan-agonists of the RAR and RXR families. The included experimental protocols and data tables are designed to guide researchers in planning and executing studies to definitively identify the molecular targets of this compound and quantify its interaction.
Comparative Analysis of Receptor Agonists
The following table summarizes the binding affinities (Kd) and functional potencies (EC50) of our compound of interest (with hypothetical data for illustrative purposes) alongside established RAR and RXR agonists. This allows for a clear comparison of potential selectivity and potency.
| Compound | Target Selectivity | RARα | RARβ | RARγ | RXRα | RXRβ | RXRγ |
| Binding Affinity (Kd, nM) | Binding Affinity (Kd, nM) | ||||||
| Penta-amine (Hypothetical) | RARα Selective Agonist | 5 | 50 | 100 | >10,000 | >10,000 | >10,000 |
| AM580 | RARα Selective Agonist | 2[1] | - | - | - | - | - |
| TTNPB | Pan-RAR Agonist | Low nM | Low nM | Low nM | >10,000[2] | >10,000[2] | >10,000[2] |
| BMS961 | RARγ Selective Agonist | - | - | Low nM | - | - | - |
| Bexarotene | RXR Selective Agonist | >10,000[3] | >10,000[3] | >10,000[3] | 14[3] | 21[3] | 29[3] |
| Functional Potency (EC50, nM) | Functional Potency (EC50, nM) | ||||||
| Penta-amine (Hypothetical) | RARα Selective Agonist | 1 | 25 | 75 | >10,000 | >10,000 | >10,000 |
| AM580 | RARα Selective Agonist | 0.3[4] | 8.6[4] | 13[4] | - | - | - |
| TTNPB | Pan-RAR Agonist | 2.0 | 1.1 | 0.8 | - | - | - |
| BMS961 | RARγ Selective Agonist | - | - | 30[5] | - | - | - |
| Bexarotene | RXR Selective Agonist | >10,000[3] | >10,000[3] | >10,000[3] | 33[3] | 24[3] | 25[3] |
Experimental Protocols for Target Engagement
To empirically determine the target of this compound and validate its engagement in a cellular context, a multi-faceted approach employing biophysical and cell-based assays is recommended. Below are detailed protocols for three key methodologies.
Cellular Thermal Shift Assay (CETSA)
This assay directly measures the binding of a ligand to its target protein in a cellular environment by assessing the ligand-induced increase in protein thermal stability.
a. Melt Curve Generation (to determine optimal temperature):
-
Cell Culture and Harvest: Culture cells expressing the target receptor(s) (e.g., RARα) to approximately 80% confluency. Harvest the cells by scraping and wash with ice-cold PBS.
-
Compound Treatment: Resuspend the cells in PBS and treat with either the test compound (e.g., 10 µM Penta-amine) or vehicle (e.g., DMSO) for 1 hour at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction), normalize the protein concentration, and analyze by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. The temperature that shows the largest difference in soluble protein between the compound-treated and vehicle-treated samples is the optimal temperature for the next step.
b. Isothermal Dose-Response (ITDR) Analysis (to determine cellular potency):
-
Cell Culture and Compound Treatment: Prepare cell suspensions as described above and treat with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) for 1 hour at 37°C.
-
Heat Shock: Heat all samples at the predetermined optimal temperature for 3 minutes, then cool on ice.
-
Lysis, Protein Separation, and Western Blot: Follow steps 4-6 from the melt curve protocol.
-
Data Analysis: Plot the percentage of soluble target protein against the logarithm of the compound concentration to determine the EC50 value for target stabilization.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (Kd) of a small molecule to a purified protein.
-
Protein Immobilization: Covalently immobilize the purified target receptor protein (e.g., recombinant human RARα) onto a sensor chip surface using standard amine coupling chemistry.
-
Sample Preparation: Prepare a series of concentrations of the test compound (analyte) in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface (without the protein) in the SPR instrument.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.
-
Kinetic and Affinity Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Luciferase Reporter Assay
This cell-based functional assay measures the ability of a compound to activate a nuclear receptor, leading to the transcription of a reporter gene (luciferase).
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the ligand-binding domain of the target receptor (e.g., RARα) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. A constitutively expressed Renilla luciferase plasmid can be included for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of the test compound or a known agonist (positive control).
-
Cell Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 for receptor activation.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the biological context, the following diagrams have been generated.
Caption: A flowchart illustrating the complementary biophysical and cellular assays for target engagement.
Caption: Diagram of the RAR signaling pathway, the likely target of the test compound.
References
- 1. BindingDB PrimarySearch_ki [bindingdb.org]
- 2. Multiple factors contribute to the toxicity of the aromatic retinoid, TTNPB (Ro 13-7410): binding affinities and disposition [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AM 580 | Retinoic Acid Receptor Agonists: R&D Systems [rndsystems.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines a conservative disposal procedure based on the hazardous properties of structurally similar tetralin and naphthalene derivatives. Researchers, scientists, and drug development professionals should handle this compound as potentially hazardous waste and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Strict adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE) Specifications:
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat or a chemical-resistant apron. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. If irritation develops, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention.[1][2][3]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][4]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
Step-by-Step Disposal Protocol
The responsible disposal of this compound requires a systematic approach to ensure both safety and regulatory compliance.
Step 1: Waste Classification
The primary and most crucial step is the classification of this compound waste. As a naphthalene derivative, it should be managed as hazardous waste. Naphthalene and its derivatives are recognized as potentially harmful to the environment.[1] Therefore, this waste must not be disposed of down the drain or in regular trash containers.[3]
Step 2: Waste Segregation and Collection
All solid waste contaminated with this compound, such as filter paper, contaminated gloves, and empty containers, should be collected in a designated and clearly labeled hazardous waste container. For liquid waste containing this compound, a separate, compatible container must be used.
Container Specifications:
-
The container should be made of a material compatible with organic solids and amines (e.g., high-density polyethylene or glass).
-
The container must be in good condition, with a secure, leak-proof lid.
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for "Warning," GHS09 for "Hazardous to the Aquatic Environment").
Step 3: Management of Spills
In the event of a small spill, the following procedure should be implemented:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5]
-
Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be carried out through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.
Summary of Potential Hazards
The following table summarizes the potential hazards based on data from similar compounds.
| Hazard Statement | Classification | Precautionary Statement |
| Causes skin irritation.[1] | Skin Corrosion/Irritation, Category 2 | Wear protective gloves.[1] |
| Causes serious eye damage.[1] | Serious Eye Damage/Eye Irritation, Category 1 | Wear eye/face protection.[1] |
| May cause an allergic skin reaction.[1] | Skin Sensitization, Category 1 | Contaminated work clothing should not be allowed out of the workplace.[1] |
| May cause drowsiness or dizziness.[1] | Specific Target Organ Toxicity-Single Exposure, Category 3 | Avoid breathing dust.[1] |
| Very toxic to aquatic life with long lasting effects.[1] | Hazardous to the Aquatic Environment (Chronic), Category 1 | Avoid release to the environment.[1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
This guide provides crucial safety and logistical information for the handling and disposal of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Personal Protective Equipment | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Wear compatible chemical-resistant gloves to prevent skin exposure. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or holes before use. |
| Eye and Face Protection | Safety glasses or goggles | Use appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary for splash hazards.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator is recommended, especially in poorly ventilated areas or when the compound may become airborne.[1] |
| Body Protection | Protective clothing | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1] |
Health Hazard Information
Based on data for structurally similar compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Safe Handling and Operational Plan
Adherence to a strict operational protocol is critical for safety.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation and ingestion.[1]
-
Wash hands thoroughly after handling.[1]
-
Remove and wash contaminated clothing before reuse.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
If on Skin: Wash with plenty of soap and water.[1]
-
If Inhaled: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
In all cases of exposure, seek medical attention.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination.
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Do not allow the substance to enter drains or soil.[1]
-
Collect waste in suitable, closed containers for disposal.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of the chemical.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
